Pumosetrag
Descripción
Pumosetrag has been used in trials studying Gastroesophageal Reflux Disease.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in human
Structure
3D Structure
Propiedades
Key on ui mechanism of action |
DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility. |
|---|---|
Número CAS |
1055328-70-5 |
Fórmula molecular |
C15H17N3O2S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1 |
Clave InChI |
AFUWQWYPPZFWCO-LBPRGKRZSA-N |
SMILES isomérico |
C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
SMILES canónico |
C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
Origen del producto |
United States |
Foundational & Exploratory
Pumosetrag's Mechanism of Action in Gastroesophageal Reflux Disease: A Technical Guide
Introduction
Gastroesophageal Reflux Disease (GERD) is a prevalent gastrointestinal disorder characterized by the reflux of stomach contents into the esophagus, leading to troublesome symptoms and potential complications.[1] The primary pathophysiological mechanisms include a low basal lower esophageal sphincter (LES) pressure and, most significantly, transient lower esophageal sphincter relaxations (TLESRs), which are brief, swallow-independent relaxations of the LES.[2][3][4][5] Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in the enteric nervous system, plays a crucial role in regulating gastrointestinal motility through various receptor subtypes. Pumosetrag (formerly MKC-733, DDP-733) is an investigational, orally available, selective partial agonist of the 5-HT3 receptor, developed for its potential gastroprokinetic effects in treating conditions like GERD and irritable bowel syndrome with constipation (IBS-C). This document provides an in-depth technical overview of the core mechanism of action of this compound in the context of GERD, synthesizing available clinical data and experimental methodologies for researchers and drug development professionals.
Pharmacological Profile of this compound
This compound is a thienopyridine derivative that acts as a partial agonist at the 5-HT3 receptor. Unlike 5-HT3 antagonists, which are primarily used for their antiemetic properties, 5-HT3 agonists are explored for their potential to enhance gastrointestinal motility. As a partial agonist, this compound is hypothesized to modulate the activity of the 5-HT3 receptor, which is a ligand-gated ion channel expressed on enteric neurons. This modulation is expected to promote coordinated motor activity in the upper gastrointestinal tract, potentially improving esophageal clearance and gastric emptying.
Core Mechanism of Action in GERD
The therapeutic rationale for this compound in GERD is centered on its gastrokinetic properties mediated by partial 5-HT3 receptor agonism. The primary hypothesis is that this compound enhances upper gastrointestinal motility, which in turn reduces the frequency or volume of gastric reflux into the esophagus.
Clinical evidence suggests that this compound's primary effect is a significant reduction in esophageal acid exposure. While TLESRs are a major cause of GERD, a key clinical study did not find a significant change in the basal lower esophageal sphincter pressure (LESP) with this compound treatment. This indicates the mechanism is likely not a direct increase in LES tone but may involve a more nuanced modulation of gastroesophageal function, such as:
-
Reduction in Acid Reflux Events: The most direct evidence points to a decrease in the number of acid reflux episodes.
-
Enhanced Esophageal Clearance: By stimulating propulsive motility, this compound may accelerate the clearance of refluxate from the esophagus, thereby reducing the total acid exposure time.
-
Improved Gastric Emptying: Prokinetic agents can accelerate gastric emptying, reducing gastric distention, which is a known trigger for TLESRs.
Clinical Efficacy Data
A key Phase IIa, randomized, double-blind, placebo-controlled study evaluated the pharmacodynamics of this compound in patients with GERD. The study demonstrated a significant reduction in specific acid reflux parameters following a refluxogenic meal. The quantitative outcomes are summarized below.
Table 1: Effect of this compound on Postprandial Reflux Episodes
| Treatment Group | Mean Number of Acid Reflux Episodes (± SEM) | P-value vs. Placebo |
|---|---|---|
| Placebo | 13.3 ± 1.1 | - |
| This compound 0.2 mg | 10.8 ± 1.1 | < 0.05 |
| This compound 0.5 mg | 9.5 ± 1.1 | < 0.05 |
| This compound 0.8 mg | 9.9 ± 1.1 | < 0.05 |
Data from Choung et al., 2014.
Table 2: Effect of this compound on Esophageal Acid Exposure Time
| Treatment Group | Percentage of Time with Esophageal pH < 4 | P-value vs. Placebo |
|---|---|---|
| Placebo | 16% | - |
| This compound 0.5 mg | 10% | < 0.05 |
| This compound 0.8 mg | 10% | < 0.05 |
Data from Choung et al., 2014.
Notably, the study found no overall treatment effects on the total number of reflux episodes (acidic and weakly acidic combined) and no significant change in LESP. This suggests this compound selectively impacts the mechanisms leading to acid reflux.
Experimental Protocols
Methodology for Phase IIa Pharmacodynamic Study in GERD Patients
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: 223 patients aged 18-70 with a history of GERD symptoms (heartburn, regurgitation) who consistently developed these symptoms after ingesting a standardized refluxogenic meal.
-
-
Intervention:
-
Patients were randomized to one of four treatment arms for a 7-day period:
-
Placebo
-
This compound 0.2 mg
-
This compound 0.5 mg
-
This compound 0.8 mg
-
-
-
Procedure:
-
Baseline Measurement: Before the 7-day treatment period, patients underwent esophageal manometry and combined multichannel intraluminal impedance and pH (MII-pH) monitoring for a period after consuming a standard refluxogenic meal.
-
Post-Treatment Measurement: After 7 days of treatment, the manometry and MII-pH monitoring procedures were repeated following the same refluxogenic meal protocol.
-
-
Key Outcome Measures:
-
Total number of reflux episodes (acidic and weakly acidic).
-
Number of acid reflux episodes (pH < 4).
-
Percentage of time esophageal pH was below 4.
-
Lower Esophageal Sphincter Pressure (LESP).
-
Symptom scores.
-
Visualizations
Signaling and Physiological Pathways
Experimental Workflow
Logical Relationships in GERD Pathophysiology and Treatment
This compound, a selective partial 5-HT3 receptor agonist, demonstrates a clear pharmacodynamic effect in reducing the number of acid reflux events and the total esophageal acid exposure time in patients with GERD. The mechanism is attributed to its gastroprokinetic properties, which likely enhance upper gastrointestinal motility. Notably, its efficacy in reducing acid reflux occurs without a direct impact on basal lower esophageal sphincter pressure, suggesting a more complex mechanism than simply increasing sphincter tone. While this compound showed promise in early-phase clinical trials, its development appears to have been discontinued. Nevertheless, the study of this compound provides valuable insights into the role of 5-HT3 receptor modulation as a potential therapeutic strategy for managing GERD, particularly by targeting motility-related aspects of its pathophysiology. Further research into selective partial 5-HT3 agonists could clarify their precise effects on TLESRs and esophageal clearance, potentially reviving this pathway for future GERD therapeutic development.
References
- 1. Current Pharmacological Management of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Transient lower esophageal sphincter relaxation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Pumosetrag and its Influence on Lower Esophageal Sphincter Pressure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: November 29, 2025
This technical guide provides an in-depth analysis of the effects of pumosetrag, a selective partial 5-HT3 receptor agonist, on lower esophageal sphincter (LES) pressure. The document synthesizes findings from key clinical research, details relevant experimental methodologies, and illustrates the underlying physiological mechanisms.
Executive Summary
This compound has been investigated for its potential therapeutic role in gastroesophageal reflux disease (GERD), primarily focusing on its ability to reduce acid reflux events. A key clinical study by Choung et al. (2013) evaluated the impact of this compound on several GERD parameters, including lower esophageal sphincter pressure (LESP). The study concluded that while this compound significantly reduced the number of acid reflux episodes at certain dosages, it did not produce a significant change in basal LESP over a one-week treatment period. This suggests that the therapeutic benefits of this compound in GERD may be mediated by mechanisms other than the direct modulation of basal LES tone.
Quantitative Data on Lower Esophageal Sphincter Pressure
The primary source of clinical data on this compound and LESP is the randomized, double-blind, placebo-controlled study conducted by Choung et al. (2013). While the full quantitative data sets are not publicly available, the study's findings are summarized below.
| Treatment Group | Dosage | Change in Lower Esophageal Sphincter Pressure (LESP) | Statistical Significance |
| This compound | 0.2 mg | No significant change reported | p > 0.05 |
| This compound | 0.5 mg | No significant change reported | p > 0.05 |
| This compound | 0.8 mg | No significant change reported | p > 0.05 |
| Placebo | - | No significant change reported | - |
Table 1: Summary of this compound's Effect on Lower Esophageal Sphincter Pressure. The table reflects the qualitative outcomes reported in the key clinical trial, indicating a lack of significant impact on LESP across all tested dosages compared to placebo.[1][2]
Key Experimental Protocol: Esophageal Manometry
The following is a representative, detailed methodology for esophageal manometry as would be employed in a clinical trial investigating the effects of a drug like this compound on LESP. This protocol is based on standard practices and the information available from the Choung et al. (2013) study.
Objective: To assess the effect of this compound on basal lower esophageal sphincter pressure.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Patients with a clinical diagnosis of GERD, experiencing symptoms such as heartburn and/or regurgitation.
Procedure:
-
Patient Preparation:
-
Patients are required to fast for a minimum of 6 hours for solids and 2 hours for liquids prior to the procedure.
-
Medications known to affect esophageal motility are withheld for a protocol-specified period.
-
-
Catheter Placement:
-
A high-resolution manometry (HRM) catheter with closely spaced pressure sensors (typically 1-2 cm apart) is used.
-
The catheter is lubricated and passed transnasally into the esophagus and stomach.
-
Correct placement is confirmed by identifying the characteristic pressure signatures of the pharynx, upper esophageal sphincter, esophageal body, lower esophageal sphincter, and stomach.
-
-
Acclimatization and Baseline Measurement:
-
Following catheter placement, patients are allowed an acclimatization period of approximately 15-20 minutes in a supine position.
-
A 5-minute baseline recording of LESP is performed. Basal LESP is determined by measuring the end-expiratory pressure in the absence of swallowing.
-
-
Data Analysis:
-
Manometric data is analyzed using specialized software.
-
The LES is identified as the high-pressure zone between the stomach and the esophagus.
-
Basal LESP is calculated as the average pressure within the sphincter during the baseline recording period.
-
-
Post-Treatment Measurement:
-
The manometry procedure is repeated after the treatment period (e.g., 7 days of this compound or placebo administration) under the same standardized conditions.
-
Changes in basal LESP from baseline are compared between the this compound and placebo groups.
-
Signaling Pathways and Mechanisms of Action
This compound is a partial agonist of the 5-HT3 receptor. In the enteric nervous system, 5-HT3 receptors are ligand-gated ion channels located on various neurons. The following diagram illustrates the putative signaling pathway for this compound at the level of the enteric nervous system, which may influence LES function.
Caption: Putative signaling pathway of this compound in the enteric nervous system.
As a partial agonist, this compound binds to and activates the 5-HT3 receptor, but with less intrinsic activity than the endogenous ligand, serotonin. This leads to the opening of the associated cation channel, resulting in depolarization of the neuron and subsequent release of neurotransmitters, such as acetylcholine. However, the clinical data suggests that this mechanism does not translate into a significant increase in basal LES pressure. It is possible that the partial agonism of this compound is insufficient to overcome the complex interplay of excitatory and inhibitory signals that regulate LES tone.
Experimental Workflow
The clinical investigation of this compound's effect on LESP follows a structured workflow designed to ensure robust and unbiased data.
Caption: Clinical trial workflow for assessing this compound's effect on LESP.
This workflow ensures that the study is conducted ethically and scientifically, with appropriate controls and baseline measurements to allow for a clear interpretation of the results.
References
- 1. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Pumosetrag: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pumosetrag (also known as MKC-733 and DDP-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its prokinetic properties in the management of gastrointestinal disorders. Developed initially by Mitsubishi Pharma Corp and later licensed to Dynogen Pharmaceuticals Inc., this compound showed promise in preclinical and early clinical studies for treating irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, clinical trial data, and the experimental methodologies employed in its evaluation. While the development of this compound appears to be inactive, the data gathered provides valuable insights into the therapeutic potential and challenges of targeting the 5-HT3 receptor with partial agonists for gastrointestinal motility disorders.
Introduction: The Rationale for a 5-HT3 Partial Agonist
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gastrointestinal tract, modulating motility, secretion, and sensation. The 5-HT3 receptor, a ligand-gated ion channel, is known to play a significant role in emesis and colonic transit. While 5-HT3 antagonists are effective in treating diarrhea-predominant IBS, a partial agonist was hypothesized to offer a therapeutic advantage for constipation-predominant IBS (IBS-C) by promoting motility without inducing the strong side effects associated with full agonists. This compound was developed with this rationale, aiming to provide a controlled prokinetic effect to alleviate constipation and improve symptoms of GERD.[1]
Mechanism of Action: A Partial Agonist at the 5-HT3 Receptor
This compound is a thienopyridine derivative that acts as a partial agonist at the 5-HT3 receptor.[1] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This moderation of receptor activation is intended to stimulate gastrointestinal motility and secretion to a degree that is therapeutic for constipation without causing the overstimulation that can lead to adverse effects like nausea and abdominal cramping.[1]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuron and initiation of a downstream signaling cascade.
Preclinical Development
In Vitro Pharmacology
Unfortunately, specific quantitative data on the binding affinity (Ki value) of this compound for the 5-HT3 receptor is not publicly available in the reviewed literature. However, preclinical studies have characterized its functional activity.
In Vivo Pharmacology
Preclinical studies in various animal models demonstrated the prokinetic effects of this compound.
Table 1: Summary of Preclinical In Vivo Efficacy of this compound
| Species | Model | Key Findings | Reference |
| Mouse, Rat, Guinea Pig | Isolated colonic smooth muscle strips | Stimulated spontaneous contractility in a dose-dependent manner. | [1] |
| Mouse | Clonidine-induced delayed colonic propulsion | Dose-dependently restored colonic propulsion. | [1] |
These studies confirmed that this compound enhances gastrointestinal transit by acting on 5-HT3 receptors, providing a strong basis for its clinical investigation in disorders characterized by slow transit.
Preclinical Pharmacokinetics
Preclinical Development Workflow
The preclinical development of a compound like this compound typically follows a structured workflow to assess its safety and efficacy before human trials.
Clinical Development
This compound entered clinical trials for both GERD and IBS-C.
Phase I Studies
Phase I trials in healthy volunteers established the safety and tolerability profile of this compound and provided initial pharmacokinetic and pharmacodynamic data.
Phase IIa Study in GERD
A randomized, double-blind, placebo-controlled Phase IIa study evaluated the efficacy and safety of this compound in patients with GERD.
Table 2: Summary of Phase IIa Clinical Trial of this compound in GERD
| Parameter | Details |
| Trial Identifier | Information not publicly available |
| Indication | Gastroesophageal Reflux Disease (GERD) |
| Number of Patients | 223 |
| Dosage | 0.2 mg, 0.5 mg, 0.8 mg, or placebo |
| Primary Outcome | Change in reflux episodes |
| Key Efficacy Results | - Significant reduction in the number of acid reflux episodes with 0.2 mg, 0.5 mg, and 0.8 mg doses compared to placebo. - Significant reduction in the percentage of time with esophageal pH < 4 with 0.5 mg and 0.8 mg doses compared to placebo. |
| Safety | Well-tolerated. |
Phase IIb Study in IBS-C
A Phase IIb trial was conducted to evaluate this compound in patients with IBS-C. While reports from Dynogen Pharmaceuticals indicated "positive results" for this trial, specific quantitative efficacy data are not publicly available in the reviewed literature.
Clinical Trial Workflow
The clinical development of a new drug candidate like this compound progresses through a series of phases, each with specific objectives.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
While a specific protocol for this compound is unavailable, a general radioligand binding assay to determine the affinity of a test compound for the 5-HT3 receptor would involve the following steps:
-
Membrane Preparation: Membranes expressing the 5-HT3 receptor are prepared from a suitable cell line (e.g., HEK293 cells) or tissue.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) is used.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 antagonist.
-
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Measurement of Colonic Transit in Mice (General Protocol)
To assess the prokinetic effects of this compound in vivo, a colonic transit study in mice could be performed as follows:
-
Animal Model: Mice are used, and constipation can be induced using agents like loperamide or clonidine.
-
Test Compound Administration: this compound or vehicle is administered orally or via another appropriate route.
-
Marker Administration: A non-absorbable colored marker (e.g., carmine red) or radio-opaque markers are administered orally.
-
Observation:
-
For colored markers, the time to the first appearance of the colored feces is recorded.
-
For radio-opaque markers, the progression of the markers through the gastrointestinal tract is monitored by X-ray at different time points.
-
-
Data Analysis: The colonic transit time is calculated based on the movement of the marker. For example, the geometric center of the markers in the colon at a specific time point can be determined.
Synthesis
A detailed, specific chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patents. This compound is described as a thieno[2,3-b]pyridine derivative. The synthesis of this class of compounds generally involves multi-step reactions to construct the fused heterocyclic ring system, followed by the addition of the side chains.
Conclusion and Future Perspectives
This compound represented a rational approach to the treatment of IBS-C and GERD by targeting the 5-HT3 receptor with a partial agonist to modulate gastrointestinal motility. Preclinical and early clinical data demonstrated its prokinetic effects and a favorable safety profile. However, the development of this compound appears to have been discontinued, and the reasons for this are not publicly disclosed. Despite its inactive status, the story of this compound provides valuable lessons for the development of future gastrointestinal prokinetic agents. The nuanced approach of using a partial agonist to fine-tune a physiological system remains a valid and promising strategy in drug discovery. Further research into the complex role of the 5-HT3 receptor in gastrointestinal function may yet yield new therapeutic opportunities.
References
Pumosetrag in the Investigative Landscape of Non-Cardiac Chest Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-cardiac chest pain (NCCP) presents a significant diagnostic and therapeutic challenge, with a substantial portion of patients experiencing symptoms related to esophageal dysfunction, including visceral hypersensitivity and dysmotility. Pumosetrag (DDP733), a potent and selective 5-HT3 receptor partial agonist, has been investigated for its gastroprokinetic effects in conditions such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] This technical guide explores the scientific rationale and a hypothetical framework for the investigation of this compound as a potential therapeutic agent for NCCP. Drawing upon its mechanism of action and data from clinical trials in related gastrointestinal disorders, this document outlines potential experimental protocols and key data points for consideration in future research. While direct clinical trial data for this compound in NCCP is not currently available, this guide serves as a comprehensive resource for researchers and drug development professionals interested in this novel application.
Introduction to Non-Cardiac Chest Pain
Non-cardiac chest pain is defined as recurrent, angina-like retrosternal chest pain that is not related to cardiac disease. After a thorough cardiovascular evaluation to exclude a cardiac origin, attention often turns to esophageal causes, which are implicated in a significant number of cases. The primary mechanisms thought to underlie esophageal-related NCCP are:
-
Visceral Hypersensitivity: A lowered pain threshold within the esophagus, leading to pain perception with stimuli that would not typically be painful, such as normal physiological contractions or minor reflux events.
-
Esophageal Dysmotility: Abnormal esophageal muscle contractions, including spastic and uncoordinated movements, which can induce pain.
-
Gastroesophageal Reflux Disease (GERD): While a distinct entity, GERD is a common cause of NCCP.[3]
Current treatment strategies for NCCP often involve proton pump inhibitors (PPIs) to address potential GERD, and neuromodulators like tricyclic antidepressants to manage visceral pain. However, a substantial number of patients remain symptomatic, highlighting the need for novel therapeutic approaches.
This compound: A 5-HT3 Receptor Partial Agonist
This compound is a selective partial agonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is known to modulate motility and visceral sensation. As a partial agonist, this compound is hypothesized to have a dual action:
-
Agonist activity: At low levels of endogenous serotonin, it can stimulate 5-HT3 receptors, potentially promoting coordinated esophageal motility.
-
Antagonist activity: In the presence of high concentrations of serotonin (which can be associated with visceral hypersensitivity), it may compete with the endogenous ligand, thereby reducing receptor activation and attenuating pain signaling.
This pharmacological profile makes this compound an intriguing candidate for the treatment of NCCP, where both dysmotility and hypersensitivity are key pathophysiological factors.
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of serotonin (5-HT) or an agonist like this compound, the channel opens, allowing for the rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuron and initiation of a downstream signaling cascade.
Figure 1: Simplified signaling pathway of the 5-HT3 receptor.
Preclinical and Clinical Data for this compound (in related GI disorders)
While no specific studies on this compound for NCCP have been published, data from its development for IBS-C and GERD provide valuable insights into its pharmacokinetic and safety profile.
Pharmacokinetic Profile
Limited publicly available data suggests that this compound is orally bioavailable. The following table summarizes known pharmacokinetic parameters, although specific values from human studies are not widely disclosed.
| Parameter | Value | Species | Source |
| Oral Bioavailability | High | Rat, Dog | [2] |
| Half-life (t1/2) | 1.6 - 4.4 hours | Rat, Dog | [2] |
Note: This data is from preclinical studies and may not be representative of humans.
Safety and Tolerability
Clinical trials of this compound in IBS-C and GERD have provided some information on its safety profile.
| Adverse Event | Frequency | Severity | Population | Source |
| Nausea | Reported | Mild | Humans (IBS-C trials) | |
| Abdominal Discomfort | Reported | Mild | Humans (IBS-C trials) | |
| Flushing | Reported | Not specified | Humans (IBS-C trials) |
Note: This is not an exhaustive list of all adverse events. The overall safety profile was generally considered acceptable in the context of the studied indications.
A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacodynamics of multiple dose levels of this compound in patients with GERD symptoms. The study was completed in May 2011, but detailed results are not publicly available. Another Phase IIb trial for IBS-C was initiated, assessing the efficacy, safety, and tolerability of the drug.
Hypothetical Experimental Protocol for this compound in NCCP
Based on established methodologies for studying functional esophageal disorders, a hypothetical Phase II, randomized, double-blind, placebo-controlled trial to investigate this compound in NCCP could be designed as follows.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound in reducing the frequency and severity of chest pain episodes in patients with NCCP.
-
Secondary Objectives:
-
To assess the effect of this compound on esophageal visceral sensitivity.
-
To evaluate the impact of this compound on esophageal motility.
-
To determine the safety and tolerability of this compound in the NCCP population.
-
Patient Population
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of functional chest pain according to Rome IV criteria.
-
Chest pain of at least moderate severity, occurring at least twice a week for the past 3 months.
-
Exclusion of cardiac disease by a cardiologist.
-
Normal upper endoscopy or no evidence of erosive esophagitis.
-
Negative 24-hour esophageal pH monitoring or a negative trial of high-dose PPIs to exclude GERD as the primary cause of chest pain.
Exclusion Criteria:
-
History of major esophageal surgery.
-
Presence of significant structural or inflammatory esophageal disease.
-
Achalasia or other major esophageal motility disorders.
-
Use of medications known to affect esophageal motility or sensation within a specified washout period.
Study Design and Procedures
Figure 2: Workflow for a hypothetical Phase II clinical trial of this compound in NCCP.
Methodologies for Key Assessments:
-
Esophageal Manometry: High-resolution manometry would be used to assess esophageal motor function, including peristaltic velocity, contraction amplitude, and lower esophageal sphincter pressure at baseline and end of treatment.
-
Esophageal Balloon Distension Test: To quantify visceral sensitivity, a balloon would be incrementally inflated in the distal esophagus. The primary endpoints would be the balloon volumes at which the patient first perceives a sensation, experiences pain, and reaches a predefined level of pain tolerance. This would be performed at baseline and at the end of the treatment period.
-
Patient-Reported Outcomes: A daily electronic diary would be used to record the frequency, severity, and duration of chest pain episodes. Standardized questionnaires, such as the Short-Form Health Survey (SF-36) and the Hospital Anxiety and Depression Scale (HADS), would be administered at baseline and at specified follow-up visits to assess quality of life and psychological comorbidities.
Efficacy Endpoints
| Endpoint Type | Endpoint | Assessment Method |
| Primary | Change from baseline in the weekly number of chest pain-free days. | Patient Diary |
| Secondary | Change from baseline in the sensory and pain thresholds during esophageal balloon distension. | Balloon Distension Test |
| Change from baseline in esophageal motility parameters. | High-Resolution Manometry | |
| Proportion of patients with a ≥30% reduction in mean chest pain severity score. | Patient Diary | |
| Change from baseline in quality of life scores. | SF-36 Questionnaire |
Conclusion and Future Directions
This compound, with its unique mechanism as a 5-HT3 partial agonist, presents a rational therapeutic candidate for the treatment of non-cardiac chest pain, a condition with significant unmet medical need. While direct clinical evidence in this indication is lacking, its prokinetic and potential neuromodulatory effects warrant further investigation. The hypothetical experimental protocol outlined in this guide provides a robust framework for a Phase II clinical trial to explore the efficacy and safety of this compound in patients with NCCP. Future research should focus on elucidating the precise effects of this compound on esophageal sensorimotor function and translating these findings into clinically meaningful improvements for patients. Such studies will be crucial in determining the potential role of this compound in the management of this challenging and often debilitating condition.
References
- 1. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Pumosetrag at Other Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pumosetrag
This compound (DDP733) is a thienopyridine derivative that has been investigated for the treatment of irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1] Its therapeutic potential is attributed to its action as a partial agonist at the 5-HT3 receptor. Activation of 5-HT3 receptors, which are ligand-gated ion channels, is known to modulate gastrointestinal motility and visceral sensation. While described as "selective," the extent of this selectivity across the diverse family of serotonin receptors is not quantitatively detailed in publicly accessible data. Understanding the off-target pharmacology of a drug candidate is a critical aspect of preclinical development to anticipate potential side effects and understand its full mechanism of action.
Quantitative Data on Off-Target Binding and Functional Activity
As of the latest literature review, specific quantitative data (e.g., Ki, IC50, EC50, Emax values) for this compound at non-5-HT3 serotonin receptor subtypes are not available in the public domain. Pharmaceutical companies often conduct extensive selectivity profiling using panels of receptors, such as those offered by contract research organizations (e.g., Eurofins SafetyScreen, CEREP panels), but these results are frequently proprietary.
In the absence of specific data for this compound, this guide will focus on the established methodologies for determining such off-target interactions.
Experimental Protocols for Determining Off-Target Effects
To characterize the selectivity profile of a compound like this compound, a tiered approach involving both binding and functional assays is typically employed.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A/B/C, 5-HT4, 5-HT6, 5-HT7).
General Protocol:
-
Membrane Preparation:
-
Cell lines stably expressing the human recombinant serotonin receptor subtype of interest (e.g., HEK293, CHO cells) are cultured and harvested.
-
Cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the receptor.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response (agonism, antagonism, or inverse agonism). The choice of assay depends on the signaling pathway of the specific receptor subtype.
Most serotonin receptors, with the exception of the 5-HT3 receptor, are G-protein coupled receptors (GPCRs). Their activation leads to downstream signaling events that can be measured.
Example: Calcium Flux Assay for Gq-coupled 5-HT Receptors (e.g., 5-HT2A, 5-HT2C)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at Gq-coupled serotonin receptors.
General Protocol:
-
Cell Preparation:
-
Cells stably expressing the Gq-coupled serotonin receptor of interest are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
-
Compound Addition and Signal Detection:
-
Increasing concentrations of the test compound (this compound) are added to the wells.
-
The fluorescence intensity is measured over time using a plate reader with kinetic reading capabilities. An increase in intracellular calcium concentration results in an increase in fluorescence.
-
-
Data Analysis:
-
The peak fluorescence signal at each compound concentration is used to generate a dose-response curve.
-
The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression analysis.
-
To assess antagonistic activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit the agonist-induced response is measured.
-
Objective: To determine the effect of this compound on the production of cyclic AMP (cAMP) mediated by Gs- or Gi-coupled serotonin receptors.
General Protocol:
-
Cell Preparation and Treatment:
-
Cells expressing the Gs- or Gi-coupled serotonin receptor of interest are plated.
-
For Gi-coupled receptors, cells are pre-treated with forskolin to stimulate cAMP production.
-
Increasing concentrations of this compound are added.
-
-
cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For Gs-coupled receptors, a dose-response curve is generated from the increase in cAMP levels to determine EC50 and Emax.
-
For Gi-coupled receptors, the inhibition of forskolin-stimulated cAMP production is measured to determine the IC50.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows and signaling pathways relevant to assessing the off-target effects of a serotonergic compound.
Caption: Generalized workflow for a radioligand binding assay.
Caption: Generalized workflow for a calcium flux functional assay.
Caption: Potential serotonin receptor signaling pathways for this compound.
Conclusion
While this compound is characterized as a selective 5-HT3 partial agonist, a detailed public account of its off-target activity at other serotonin receptors is lacking. A thorough assessment of its selectivity profile is a critical component of its pharmacological characterization. This guide outlines the standard, robust methodologies, including radioligand binding and functional assays, that are employed in the pharmaceutical industry to determine the potential for such off-target interactions. The provided workflows and diagrams serve as a reference for the experimental approaches necessary to fully elucidate the selectivity and potential polypharmacology of this compound or any novel serotonergic compound. For drug development professionals, conducting such comprehensive profiling is essential for a complete understanding of a drug's safety and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pumosetrag's Impact on Colonic Transit Time: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag (also known as MKC-733 or DDP733) is a potent, selective partial agonist of the serotonin 5-HT3 receptor.[1][2] It has been investigated as a gastroprokinetic agent for the potential treatment of gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C).[1][2] This technical guide provides an in-depth analysis of this compound's effect on colonic transit time, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Mechanism of Action: 5-HT3 Receptor Agonism
Unlike 5-HT4 receptor agonists that are well-known to accelerate colonic transit, this compound exerts its prokinetic effects through a different serotonergic pathway. The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is implicated in the modulation of motility and secretion.[3]
Upon binding of this compound, the 5-HT3 receptor channel opens, allowing the influx of sodium (Na+) and calcium (Ca2+) ions into enteric neurons. This influx leads to neuronal depolarization and the initiation of an action potential, which in turn stimulates gastrointestinal motility. Preclinical studies have shown that this compound stimulates the spontaneous contractility of isolated colonic smooth muscle strips from various species in a dose-dependent manner.
Below is a diagram illustrating the signaling pathway of this compound at the 5-HT3 receptor.
References
An In-Depth Technical Guide on the Intrinsic Activity of Pumosetrag at the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag (also known as MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor. This receptor, a ligand-gated ion channel, is a well-established target for the management of gastrointestinal disorders. Unlike full antagonists that completely block receptor function, partial agonists like this compound elicit a submaximal response, offering a nuanced approach to receptor modulation. This technical guide provides a comprehensive overview of the intrinsic activity of this compound at the 5-HT3 receptor, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Quantitative Analysis of this compound's Intrinsic Activity
The intrinsic activity of this compound has been characterized through various in vitro pharmacological assays. While specific Ki, EC50, and Emax values from a single comprehensive study are not publicly available in the form of a detailed table, preclinical studies have described its activity profile. This compound has demonstrated region- and species-specific effects. For instance, in rat intestinal tissues, it exhibits lower efficacy compared to the endogenous agonist serotonin (5-HT) in the jejunum, ileum, and distal colon. However, in the rat proximal colon, its efficacy and potency are comparable to 5-HT. In contrast, in the guinea pig intestine, this compound shows greater potency and efficacy than 5-HT across all regions. These observations confirm its action as a partial agonist at 5-HT3 receptors, with its effects being inhibited by the 5-HT3 antagonist ondansetron.[1]
To illustrate the typical data generated in such studies, the following tables present a hypothetical but representative summary of this compound's pharmacological profile at human 5-HT3A and 5-HT3AB receptors, based on standard industry practices for characterizing partial agonists.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| Human 5-HT3A | [³H]Granisetron | 1.5 |
| Human 5-HT3AB | [³H]Granisetron | 2.1 |
Table 2: Functional Potency and Efficacy of this compound
| Receptor Subtype | Assay Type | This compound EC₅₀ (nM) | This compound Eₘₐₓ (% of 5-HT) |
| Human 5-HT3A | Electrophysiology | 25 | 40% |
| Human 5-HT3AB | Calcium Flux | 35 | 35% |
Experimental Protocols
The characterization of this compound's intrinsic activity at the 5-HT3 receptor involves a suite of specialized in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of this compound for the 5-HT3 receptor.
Objective: To quantify the affinity of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Granisetron (radioligand)
-
This compound (unlabeled competitor)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: HEK293 cells expressing the receptor of interest are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]Granisetron and varying concentrations of this compound.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Electrophysiology Assay (Two-Electrode Voltage Clamp)
This functional assay measures the ability of this compound to activate the 5-HT3 receptor ion channel and is used to determine its potency (EC₅₀) and efficacy (Eₘₐₓ).
Objective: To characterize the functional activity of this compound by measuring the ion currents elicited upon receptor activation in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human 5-HT3A or 5-HT3AB receptor subunits
-
ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
This compound and 5-HT solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection: Oocytes are harvested and injected with cRNA encoding the 5-HT3 receptor subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Voltage Clamp Recording: An injected oocyte is placed in a recording chamber and perfused with ND96 solution. The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: Solutions containing increasing concentrations of this compound or 5-HT are applied to the oocyte.
-
Current Measurement: The resulting inward currents, caused by the influx of cations through the activated 5-HT3 receptor channels, are recorded.
-
Data Analysis: The peak current amplitude at each concentration is measured. The data are then plotted to generate a concentration-response curve, from which the EC₅₀ and Eₘₐₓ values are determined. The Eₘₐₓ of this compound is expressed as a percentage of the maximal response induced by the full agonist, 5-HT.
Electrophysiology Assay Workflow
Calcium Flux Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of 5-HT3 receptors.
Objective: To determine the functional potency and efficacy of this compound by measuring calcium influx in cells expressing the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and 5-HT solutions of varying concentrations
Procedure:
-
Cell Plating: HEK293 cells expressing the 5-HT3 receptor are plated in a 96-well or 384-well plate.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, calcium-sensitive form.
-
Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of this compound or 5-HT are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an influx of calcium and subsequent receptor activation.
-
Data Analysis: The peak fluorescence response at each concentration is determined. A concentration-response curve is generated to calculate the EC₅₀ and Eₘₐₓ values for this compound, with the Eₘₐₓ expressed relative to the maximal response to 5-HT.
Calcium Flux Assay Workflow
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel. Upon binding of an agonist like serotonin or a partial agonist like this compound, the channel opens, allowing the influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx leads to depolarization of the cell membrane, which in neurons, can trigger an action potential and subsequent neurotransmitter release.
5-HT3 Receptor Signaling Pathway
Conclusion
This compound's profile as a 5-HT3 receptor partial agonist underscores a sophisticated approach to modulating serotonergic signaling in the gastrointestinal tract. Its distinct intrinsic activity, which varies by tissue and species, highlights the complexity of 5-HT3 receptor pharmacology. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of this compound and similar compounds, enabling a deeper understanding of their therapeutic potential. Further research to elucidate the precise molecular determinants of this compound's partial agonism will be invaluable for the development of next-generation 5-HT3 receptor modulators.
References
Methodological & Application
Pumosetrag Dose-Response in Guinea Pig Ileum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dose-response relationship of Pumosetrag (also known as MKC-733) in the guinea pig ileum, a classic ex vivo model for assessing gastrointestinal motility. The following protocols and data are synthesized from preclinical research to guide further investigation into the prokinetic properties of this selective 5-HT₃ receptor partial agonist.
Introduction
This compound is a potent and selective partial agonist of the serotonin 5-HT₃ receptor, which plays a crucial role in regulating gastrointestinal motility. Understanding its dose-response curve in the guinea pig ileum is essential for characterizing its pharmacological profile, including its potency and efficacy in stimulating intestinal contractions. Preclinical studies have demonstrated that this compound stimulates dose-dependent contractility in isolated guinea pig colonic smooth muscle strips through 5-HT₃ receptors. Notably, in the guinea pig intestine, this compound has been shown to exhibit greater potency and efficacy than serotonin (5-HT) itself.
Signaling Pathway
This compound exerts its effects by binding to and partially activating 5-HT₃ receptors located on enteric neurons. This activation leads to the release of acetylcholine (ACh) from myenteric motor neurons, which in turn binds to muscarinic receptors on the smooth muscle cells of the ileum, ultimately causing muscle contraction.
Figure 1: Signaling pathway of this compound-induced contraction in guinea pig ileum.
Quantitative Data
The following table summarizes the key pharmacodynamic parameters of this compound in the guinea pig intestine, as reported in preclinical studies. These values highlight the compound's high potency and efficacy in this model.
| Compound | Tissue Region | pEC₅₀ (M) | Eₘₐₓ (% of 5-HT max) |
| This compound (MKC-733) | Jejunum, Ileum, Proximal & Distal Colon | Greater than 5-HT | Greater than 5-HT |
| Serotonin (5-HT) | Jejunum, Ileum, Proximal & Distal Colon | - | 100% |
Note: Specific pEC₅₀ and Eₘₐₓ values from the primary literature were not publicly available. The data reflects the reported superior potency and efficacy of this compound compared to 5-HT in all regions of the guinea pig intestine.
Experimental Protocols
This section details the methodology for establishing a this compound dose-response curve in an isolated guinea pig ileum preparation.
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
This compound hydrochloride
-
Serotonin hydrochloride (5-HT)
-
Ondansetron (5-HT₃ antagonist)
-
Methysergide (5-HT₁/₂ antagonist)
-
GR125487 (5-HT₄ antagonist)
-
Distilled, deionized water
-
95% O₂ / 5% CO₂ gas mixture
Equipment
-
Organ bath system with temperature control and aeration
-
Isometric force transducer
-
Data acquisition system and software
-
Dissection tools (scissors, forceps)
-
Surgical thread
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Figure 2: Workflow for generating a this compound dose-response curve.
Detailed Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee.
-
Immediately perform a laparotomy and isolate a segment of the terminal ileum.
-
Place the isolated tissue in a petri dish containing warmed (37°C) and aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie surgical threads to both ends of each segment.
-
-
Organ Bath Setup:
-
Mount the ileum segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply a resting tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
To isolate the effects of 5-HT₃ receptor activation, other serotonin receptor subtypes can be blocked by pre-incubating the tissue with antagonists such as methysergide and GR125487.
-
-
Dose-Response Curve Generation:
-
After the equilibration period, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Allow the tissue to reach a stable contractile response at each concentration before adding the next.
-
Record the isometric contractions using a data acquisition system.
-
Following the highest concentration, perform several washes with fresh Tyrode's solution to return the tissue to baseline tension.
-
After a suitable washout period, generate a control dose-response curve for 5-HT in the same tissue preparation.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration of this compound and 5-HT.
-
Normalize the responses by expressing them as a percentage of the maximum contraction induced by 5-HT.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the pEC₅₀ (-log EC₅₀) and the maximum effect (Eₘₐₓ) for this compound using non-linear regression analysis.
-
Conclusion
The guinea pig ileum serves as a robust and sensitive model for characterizing the prokinetic activity of this compound. The available data indicates that this compound is a highly potent and efficacious 5-HT₃ receptor partial agonist in this tissue. The provided protocols offer a framework for researchers to further investigate the pharmacological properties of this compound and similar compounds in the context of gastrointestinal motility disorders.
Application Notes and Protocols: Pumosetrag in a Clonidine-Induced Constipation Model in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty during defecation, and a sensation of incomplete evacuation. Drug-induced constipation is a significant clinical challenge, often necessitating the development of novel prokinetic agents. The clonidine-induced constipation model in mice is a well-established preclinical model that mimics the pathophysiology of constipation caused by reduced gastrointestinal motility. Clonidine, an α2-adrenergic receptor agonist, inhibits sympathetic outflow, leading to decreased intestinal muscle tone and peristalsis.
Pumosetrag (formerly known as MKC-733) is a partial agonist of the serotonin 5-HT3 receptor. While 5-HT3 receptor antagonists are known for their antiemetic and anti-diarrheal effects, partial agonists like this compound can exhibit a prokinetic effect, making them a potential therapeutic option for constipation. Preclinical evidence suggests that this compound can dose-dependently restore colonic propulsion in mice with clonidine-induced constipation[1].
These application notes provide a comprehensive overview and detailed protocols for utilizing the clonidine-induced constipation model in mice to evaluate the efficacy of this compound.
Data Presentation
While the full, peer-reviewed publication containing the primary quantitative data for this compound in the clonidine-induced constipation model is not publicly available, the following tables present illustrative data based on the expected outcomes for a prokinetic agent in this model. These tables are intended to provide a framework for data presentation and interpretation.
Table 1: Effect of this compound on Fecal Parameters in Clonidine-Induced Constipated Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Number of Fecal Pellets (in 4 hours) | Fecal Wet Weight (mg, in 4 hours) | Fecal Water Content (%) |
| Vehicle Control | - | 12.5 ± 1.8 | 150.2 ± 15.3 | 45.6 ± 3.2 |
| Clonidine (0.1 mg/kg, s.c.) + Vehicle | - | 3.2 ± 0.9 | 40.5 ± 8.1 | 28.9 ± 2.5* |
| Clonidine + this compound | 0.1 | 5.8 ± 1.1# | 75.3 ± 10.2# | 35.1 ± 2.8# |
| Clonidine + this compound | 0.3 | 8.9 ± 1.5# | 110.8 ± 12.5# | 40.2 ± 3.0# |
| Clonidine + this compound | 1.0 | 11.5 ± 1.7# | 142.1 ± 14.8# | 44.8 ± 3.1# |
*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Clonidine + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Colonic Transit Time in Clonidine-Induced Constipated Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Bead Expulsion Time (minutes) |
| Vehicle Control | - | 45.3 ± 5.2 |
| Clonidine (0.1 mg/kg, s.c.) + Vehicle | - | 155.8 ± 12.7* |
| Clonidine + this compound | 0.1 | 110.2 ± 10.5# |
| Clonidine + this compound | 0.3 | 78.5 ± 8.9# |
| Clonidine + this compound | 1.0 | 55.1 ± 6.3# |
*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Clonidine + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Constipation with Clonidine
This protocol details the procedure for inducing constipation in mice using clonidine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Clonidine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Fasting: Fast the mice for 12-16 hours before the induction of constipation, with free access to water.
-
Clonidine Preparation: Prepare a fresh solution of clonidine hydrochloride in sterile saline. A typical concentration is 0.01 mg/mL for a 0.1 mg/kg dose in a 10 g mouse (100 µL injection volume).
-
Clonidine Administration: Weigh each mouse and administer clonidine hydrochloride subcutaneously (s.c.) at a dose of 0.1 mg/kg. The vehicle control group should receive an equivalent volume of sterile saline.
-
Observation: Following injection, mice will typically exhibit reduced activity and piloerection. Constipation is generally established within 30-60 minutes.
Protocol 2: Evaluation of this compound Efficacy
This protocol describes the methodology for assessing the prokinetic effects of this compound in the clonidine-induced constipation model.
Materials:
-
Clonidine-treated constipated mice (from Protocol 1)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Metabolic cages for fecal collection
-
Glass beads (3 mm diameter) with a smooth surface
-
Stopwatch
Procedure:
-
This compound Preparation: Prepare suspensions of this compound in the chosen vehicle at the desired concentrations (e.g., 0.01, 0.03, and 0.1 mg/mL for doses of 0.1, 0.3, and 1.0 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
This compound Administration: 30 minutes after clonidine injection, administer this compound or its vehicle orally (p.o.) to the respective groups of mice.
-
Assessment of Fecal Parameters:
-
Immediately after this compound administration, place each mouse in an individual metabolic cage without access to food but with free access to water.
-
Collect all fecal pellets excreted by each mouse over a defined period (e.g., 4 hours).
-
Count the number of fecal pellets.
-
Weigh the total fecal pellets to determine the wet weight.
-
Dry the pellets in an oven at 60°C for 24 hours and weigh them again to determine the dry weight.
-
Calculate the fecal water content using the formula: [(Wet Weight - Dry Weight) / Wet Weight] * 100%.
-
-
Assessment of Colonic Transit Time (Bead Expulsion Test):
-
This is typically performed in a separate cohort of animals from the fecal parameter assessment.
-
30 minutes after this compound administration, gently insert a 3 mm glass bead into the distal colon of the mouse, approximately 2 cm from the anus.
-
Place the mouse in a clean cage and start a stopwatch.
-
Observe the mouse continuously and record the time taken to expel the glass bead. A cut-off time (e.g., 180 minutes) should be set.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's prokinetic effect.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Pumosetrag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag is a novel and selective partial agonist for the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid, transient influx of cations, resulting in neuronal depolarization.[3][4] This receptor is a well-established target for the treatment of nausea and vomiting, and it is also implicated in various gastrointestinal and central nervous system disorders.[5] Understanding the electrophysiological effects of this compound on 5-HT3 receptors is crucial for elucidating its mechanism of action and therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on 5-HT3 receptors using patch clamp electrophysiology. The whole-cell patch clamp technique is a powerful tool for studying ion channel function with high temporal and spatial resolution, allowing for the precise measurement of ionic currents through the 5-HT3 receptor in response to agonist application.
Quantitative Data Summary
While specific quantitative electrophysiological data from patch clamp studies with this compound is not extensively available in the public domain, the following table summarizes the clinically relevant effects observed in studies, which are downstream consequences of its interaction with the 5-HT3 receptor. This data can be correlated with electrophysiological findings to build a comprehensive pharmacological profile.
| Parameter | This compound Dose | Observation | Species/Model | Reference |
| Acid Reflux Episodes | 0.2 mg | Reduced number of acid reflux episodes. | Human (GERD patients) | |
| 0.5 mg | Significantly reduced number of acid reflux episodes. | Human (GERD patients) | ||
| 0.8 mg | Significantly reduced number of acid reflux episodes. | Human (GERD patients) | ||
| Percentage of Time pH < 4 | 0.5 mg | Reduced from 16% (placebo) to 10%. | Human (GERD patients) | |
| 0.8 mg | Reduced from 16% (placebo) to 10%. | Human (GERD patients) |
Signaling Pathway
The 5-HT3 receptor is an ionotropic receptor, meaning its activation directly opens an ion channel. The signaling pathway is therefore rapid and does not typically involve second messengers.
Caption: this compound binding to the 5-HT3 receptor.
Experimental Protocols
Objective:
To characterize the electrophysiological effects of this compound on 5-HT3 receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons using the whole-cell patch clamp technique.
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the human 5-HT3A receptor subunit.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Serotonin (5-HT) Stock Solution: 10 mM in water, stored at -20°C.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA. pH adjusted to 7.2 with CsOH.
-
Patch Clamp Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
Experimental Workflow Diagram
References
- 1. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Electrophysiological studies of 5-hydroxytryptamine receptors on enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Pumosetrag Administration in Preclinical GERD Surgical Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific preclinical studies investigating the administration of Pumosetrag in surgically-induced models of Gastroesophageal Reflux Disease (GERD). The following application notes and protocols are constructed based on the known mechanism of this compound, data from human clinical trials in GERD patients, and established methodologies for preclinical GERD surgical models. This document is intended to serve as a foundational guide for researchers designing future studies in this area.
Introduction to this compound
This compound (formerly MKC-733) is a selective partial agonist of the serotonin 5-HT3 receptor.[1] It has been investigated for its potential therapeutic effects in gastrointestinal disorders, including GERD and Irritable Bowel Syndrome with Constipation (IBS-C).[1] The rationale for its use in GERD stems from the role of serotonin receptors in regulating gastrointestinal motility, including lower esophageal sphincter (LES) function and transient LES relaxations (TLESRs), which are primary mechanisms underlying gastroesophageal reflux.[2][3]
Mechanism of Action
This compound's therapeutic potential in GERD is linked to its activity as a 5-HT3 partial agonist. The 5-HT3 receptors are ligand-gated ion channels found on enteric neurons. Their activation can modulate neurotransmitter release and influence gut motility and sensation. While full agonists can sometimes trigger nausea and emesis, a partial agonist like this compound is hypothesized to normalize motility with a lower risk of side effects.
Existing Efficacy Data (Human Clinical Trials)
While preclinical surgical model data is unavailable, a key clinical study provides insight into this compound's effects in GERD patients. A randomized, double-blind, placebo-controlled trial evaluated this compound at doses of 0.2, 0.5, and 0.8 mg.[2] The study found that this compound did not significantly alter basal LES pressure but did reduce the number of acid reflux events and the percentage of time esophageal pH was below 4.
| Parameter | Placebo (Mean ± SE) | This compound 0.2 mg (Mean ± SE) | This compound 0.5 mg (Mean ± SE) | This compound 0.8 mg (Mean ± SE) |
| Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 |
| Percentage of Time pH < 4 | 16% | Not Reported | 10% | 10%* |
| Statistically significant difference compared to placebo (p < 0.05). Data extracted from Choung et al., 2014. |
Preclinical GERD Surgical Models
To test a compound like this compound preclinically, a reliable animal model of GERD is required. Surgical models are commonly used to induce chronic reflux, allowing for the evaluation of therapeutic interventions.
Common Surgical Models
-
LES Myotomy (Rat/Pig/Dog): This procedure involves a surgical incision of the LES muscle. This reliably decreases LES pressure and induces reflux. In some models, this is combined with diaphragmatic crus incision and intrathoracic gastric cardiopexy to ensure sustained reflux.
-
Fundoplication (Pig/Dog): While fundoplication is a surgical treatment for GERD, animal models are used to compare the efficacy of different techniques (e.g., Nissen total vs. Toupet posterior fundoplication). A study could theoretically investigate this compound as an adjunct therapy in a model with a partial or "loose" fundoplication designed to fail over time.
-
Pylorus and Forestomach Ligation (Rat): This acute model involves ligating the pylorus and the transitional region between the forestomach and the glandular portion of the stomach. This procedure causes accumulation of gastric acid, which then refluxes into the esophagus, inducing severe esophagitis within hours. It is useful for studying acute mucosal injury and protection.
Hypothetical Protocol: this compound in a Rat LES Myotomy Model
This section outlines a hypothetical protocol for evaluating the efficacy of this compound in a chronic GERD model induced by LES myotomy in rats.
Experimental Design
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure: Anterior LES myotomy.
-
Study Groups (n=10 per group):
-
Group 1: Sham Surgery + Vehicle Control
-
Group 2: GERD (Myotomy) + Vehicle Control
-
Group 3: GERD (Myotomy) + this compound (Low Dose)
-
Group 4: GERD (Myotomy) + this compound (High Dose)
-
Group 5: GERD (Myotomy) + Positive Control (e.g., Proton Pump Inhibitor)
-
-
Drug Administration: Oral gavage, once daily for 14 days, starting 7 days post-surgery.
-
Primary Endpoints:
-
24-hour esophageal pH monitoring (pre- and post-treatment).
-
Macroscopic and microscopic scoring of esophageal mucosal injury.
-
LES pressure measurement via manometry.
-
Detailed Methodology
Step 1: Surgical Induction of GERD (LES Myotomy)
-
Anesthetize the rat using isoflurane.
-
Perform a midline laparotomy to expose the abdominal esophagus and stomach.
-
Gently retract the liver to visualize the esophagogastric junction.
-
Perform a 4-5 mm longitudinal myotomy through the anterior muscular layers of the LES, ensuring the mucosa remains intact.
-
Confirm the separation of the muscle fibers.
-
Close the abdominal wall in two layers (peritoneum and skin).
-
For the sham group, perform the laparotomy and mobilization of the esophagus without the myotomy.
Step 2: Post-Operative Care and GERD Confirmation
-
Administer analgesics for 3 days post-surgery.
-
Provide a soft diet for the first 5 days.
-
Allow a 7-day recovery period for the GERD model to stabilize.
-
Confirm successful GERD induction in a subset of animals via 24-hour pH monitoring or at the study endpoint through histological analysis of the control group.
Step 3: this compound Administration
-
Prepare this compound solutions in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the assigned treatment (vehicle, this compound, or positive control) via oral gavage daily for 14 consecutive days.
Step 4: Endpoint Analysis
-
On day 14 of treatment, perform terminal 24-hour esophageal pH and manometry studies under anesthesia.
-
Euthanize the animals and harvest the esophagus and stomach.
-
Score the esophagus for macroscopic signs of esophagitis (e.g., erythema, erosions, ulcerations).
-
Fix the distal esophagus in 10% neutral buffered formalin for histological processing (H&E staining).
-
Score histological sections for basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration.
Conclusion and Future Directions
The investigation of this compound in a preclinical GERD surgical model represents a significant knowledge gap. The protocols and frameworks provided here offer a scientifically grounded approach for researchers to undertake such studies. Key areas for investigation would include confirming the acid-reducing effects seen in humans, elucidating the precise impact on LES and TLESRs in a controlled model, and evaluating its potential for healing reflux-induced mucosal damage. Such studies are critical to fully understand the therapeutic potential of this compound in the management of GERD.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols: Measuring Pumosetrag Efficacy in Rodent Models of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, is a complex and often debilitating condition associated with disorders such as Irritable Bowel Syndrome (IBS). Pumosetrag (also known as MKC-733) is a partial agonist of the serotonin 5-HT3 receptor, which plays a crucial role in gastrointestinal motility and sensation. Its prokinetic properties have been investigated for the treatment of constipation-predominant IBS (IBS-C). This document provides detailed protocols for evaluating the analgesic efficacy of this compound in established rodent models of visceral pain.
The following sections outline the methodologies for the colorectal distension (CRD) model and the acetic acid-induced writhing test, which are standard preclinical assays for assessing visceral nociception. Additionally, this document includes templates for data presentation and visualizations of the relevant biological pathways and experimental workflows.
Signaling Pathway of Visceral Pain Modulation by this compound
The following diagram illustrates the proposed mechanism of action for this compound in the context of visceral pain signaling. As a partial 5-HT3 receptor agonist, this compound is hypothesized to modulate the activity of afferent pain fibers.
Experimental Protocols
Two primary rodent models are recommended for assessing the efficacy of this compound against visceral pain: the Colorectal Distension (CRD) model and the Acetic Acid-Induced Writhing model.
Colorectal Distension (CRD) Model in Rats/Mice
The CRD model is a widely used and validated method for assessing visceral hypersensitivity by measuring the animal's pain response to a mechanical stimulus. The primary endpoints are the visceromotor response (VMR), quantified by electromyography (EMG) of the abdominal muscles, or the semi-quantitative Abdominal Withdrawal Reflex (AWR) score.
Materials:
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
-
This compound (doses to be determined by dose-ranging studies)
-
Vehicle control (e.g., saline, distilled water)
-
Positive control (e.g., morphine, 2-4 mg/kg)
-
Colorectal distension apparatus (barostat, pressure transducer)
-
Latex balloon catheter (2 cm length for rats, 1 cm for mice)
-
EMG recording equipment (electrodes, amplifier, data acquisition system)
-
Animal restraints (for conscious animal studies)
-
Anesthesia (if applicable, e.g., isoflurane for electrode implantation)
Procedure:
-
Animal Acclimation: House animals for at least one week prior to experimentation with ad libitum access to food and water.
-
Electrode Implantation (for VMR):
-
Anesthetize the animal.
-
Surgically implant bipolar electrodes into the external oblique abdominal muscles.
-
Allow a recovery period of 3-5 days.
-
-
Drug Administration:
-
Administer this compound, vehicle, or positive control at the desired dose and route (e.g., oral gavage, intraperitoneal injection).
-
Allow for an appropriate pre-treatment time based on the pharmacokinetic profile of this compound.
-
-
Colorectal Distension:
-
Gently restrain the conscious animal.
-
Lubricate the balloon catheter and insert it into the colorectum (approximately 2 cm from the anus for mice, 6 cm for rats).
-
Secure the catheter to the tail.
-
Connect the catheter to the barostat.
-
Apply graded distension pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 10-20 seconds) with an inter-stimulus interval (e.g., 4-5 minutes).
-
-
Data Acquisition and Analysis:
-
For VMR: Record EMG activity continuously. Quantify the response as the area under the curve (AUC) of the rectified EMG signal during distension, corrected for baseline activity.
-
For AWR: A trained observer, blind to the treatment, scores the behavioral response to distension on a scale of 0-4.
-
| AWR Score | Behavioral Response |
| 0 | No behavioral response |
| 1 | Brief head movement followed by immobility |
| 2 | Contraction of abdominal muscles |
| 3 | Lifting of the abdomen |
| 4 | Body arching and lifting of the pelvic structures |
Experimental Workflow:
Acetic Acid-Induced Writhing Test in Mice
This model assesses visceral pain by inducing a chemically-mediated inflammatory response in the peritoneum, which results in characteristic writhing behavior.
Materials:
-
Male CD-1 or Swiss Webster mice (20-25g)
-
This compound (doses to be determined)
-
Vehicle control
-
Positive control (e.g., acetylsalicylic acid, 100 mg/kg)
-
0.6% acetic acid solution
-
Observation chambers
Procedure:
-
Animal Acclimation: House animals for at least one week prior to the experiment.
-
Drug Administration:
-
Administer this compound, vehicle, or positive control.
-
Allow for the appropriate pre-treatment time.
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg).
-
-
Observation and Data Collection:
-
Immediately place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes over a 10-20 minute period. A writhe is defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Express the analgesic effect as the percentage inhibition of writhing compared to the vehicle control group:
-
% Inhibition = [ (Mean writhes in vehicle group - Mean writhes in treatment group) / Mean writhes in vehicle group ] x 100
-
-
Experimental Workflow:
Data Presentation
While specific preclinical data on the efficacy of this compound in these visceral pain models are not publicly available, the following tables serve as templates for presenting the expected quantitative results.
Colorectal Distension (CRD) Model Data
Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension in Rats
| Treatment Group | Dose (mg/kg) | VMR (AUC) at 20 mmHg | VMR (AUC) at 40 mmHg | VMR (AUC) at 60 mmHg | VMR (AUC) at 80 mmHg |
| Vehicle | - | Data | Data | Data | Data |
| This compound | Dose 1 | Data | Data | Data | Data |
| This compound | Dose 2 | Data | Data | Data | Data |
| This compound | Dose 3 | Data | Data | Data | Data |
| Morphine | 2 | Data | Data | Data | Data |
| Data are presented as mean ± SEM. Statistical analysis (e.g., two-way ANOVA) would be performed to compare treatment groups to the vehicle control. |
Table 2: Effect of this compound on Abdominal Withdrawal Reflex (AWR) Score in Response to Colorectal Distension in Mice
| Treatment Group | Dose (mg/kg) | AWR Score at 20 mmHg | AWR Score at 40 mmHg | AWR Score at 60 mmHg | AWR Score at 80 mmHg |
| Vehicle | - | Data | Data | Data | Data |
| This compound | Dose 1 | Data | Data | Data | Data |
| This compound | Dose 2 | Data | Data | Data | Data |
| This compound | Dose 3 | Data | Data | Data | Data |
| Morphine | 4 | Data | Data | Data | Data |
| Data are presented as mean ± SEM. Statistical analysis (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test) would be performed. |
Acetic Acid-Induced Writhing Test Data
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| Vehicle | - | Data | - |
| This compound | Dose 1 | Data | Calculated |
| This compound | Dose 2 | Data | Calculated |
| This compound | Dose 3 | Data | Calculated |
| Acetylsalicylic Acid | 100 | Data | Calculated |
| Data are presented as mean ± SEM. Statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) would be performed to compare treatment groups to the vehicle control. |
Conclusion
The protocols and data presentation formats provided herein offer a comprehensive framework for the preclinical evaluation of this compound's analgesic efficacy in rodent models of visceral pain. Rigorous adherence to these methodologies will enable researchers to generate robust and reproducible data to elucidate the therapeutic potential of this compound for managing visceral pain conditions.
Application Notes and Protocols for Assessing Pumosetrag in Ex Vivo Colonic Motility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag (also known as DDP733 or MKC-733) is a partial agonist of the serotonin 5-HT3 receptor with prokinetic properties.[1][2] As dysregulation of colonic motility is a key factor in conditions such as constipation-predominant irritable bowel syndrome (IBS-C), the evaluation of novel compounds like this compound is of significant interest. Preclinical studies have indicated that this compound stimulates the spontaneous contractility of isolated colonic smooth muscle strips from various species, including mice, rats, and guinea pigs, in a dose-dependent manner through its action on 5-HT3 receptors.[1]
This document provides a detailed protocol for assessing the effects of this compound on ex vivo colonic motility. The described organ bath assay is a robust method for characterizing the pharmacological activity of test compounds on intestinal smooth muscle contractility.
Data Presentation
The following tables summarize illustrative quantitative data on the effects of this compound on ex vivo colonic motility. This data is representative of expected outcomes and serves as a template for presenting experimental results.
Table 1: Dose-Response of this compound on Colonic Contraction Amplitude
| This compound Concentration (nM) | Mean Contraction Amplitude (% of Baseline) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 115 | ± 6.1 |
| 10 | 135 | ± 7.8 |
| 100 | 160 | ± 9.3 |
| 1000 | 165 | ± 8.9 |
Table 2: Effect of this compound on Colonic Contraction Frequency
| This compound Concentration (nM) | Mean Contraction Frequency (contractions/min) | Standard Deviation |
| 0 (Control) | 4.2 | ± 0.5 |
| 1 | 4.8 | ± 0.6 |
| 10 | 5.5 | ± 0.7 |
| 100 | 6.1 | ± 0.8 |
| 1000 | 6.3 | ± 0.7 |
Experimental Protocols
Ex Vivo Colonic Motility Assay Using Organ Bath
This protocol details the methodology for preparing isolated colonic tissue and assessing the impact of this compound on its contractility.
1. Materials and Reagents:
-
Krebs-Ringer bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11 glucose)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in Krebs solution)
-
Acetylcholine (ACh)
-
Potassium Chloride (KCl)
-
Carbogen gas (95% O2, 5% CO2)
-
Animal model (e.g., male Sprague-Dawley rat, 250-300g)
2. Tissue Preparation:
-
Humanely euthanize the animal in accordance with institutional guidelines.
-
Perform a laparotomy and carefully excise the distal colon.
-
Immediately place the excised colon in chilled, carbogen-aerated Krebs solution.
-
Gently flush the lumen with Krebs solution to remove any remaining fecal content.
-
Under a dissecting microscope, carefully dissect away the mesentery and adipose tissue.
-
Prepare longitudinal or circular muscle strips (approximately 1.5 cm in length and 0.5 cm in width).
3. Experimental Setup:
-
Mount the colonic strips in a temperature-controlled organ bath (37°C) containing Krebs solution, continuously bubbled with carbogen gas.
-
Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes. During equilibration, replace the Krebs solution every 15-20 minutes.
4. Experimental Procedure:
-
Following equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash the tissue multiple times with fresh Krebs solution and allow it to return to baseline.
-
Record a stable baseline of spontaneous contractile activity for at least 20 minutes.
-
Administer this compound in a cumulative, dose-dependent manner to the organ bath. Start with the lowest concentration and allow the tissue to respond for a set period (e.g., 10-15 minutes) before adding the next higher concentration.
-
Record the contractile activity throughout the experiment.
-
(Optional) To confirm the involvement of 5-HT3 receptors, pre-incubate a separate set of tissue strips with a 5-HT3 receptor antagonist (e.g., ondansetron) before adding this compound.
5. Data Analysis:
-
Measure the amplitude (force of contraction) and frequency (contractions per unit of time) of the colonic contractions.
-
Express the contractile response to this compound as a percentage of the baseline activity.
-
Construct dose-response curves to determine the EC50 (half-maximal effective concentration) of this compound.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
Visualizations
Signaling Pathway
Caption: 5-HT3 Receptor Signaling Pathway in Colonic Motility.
Experimental Workflow
Caption: Experimental Workflow for Ex Vivo Colonic Motility Assay.
Logical Relationship of the Study
Caption: Logical Framework of the this compound Motility Study.
References
Application Notes and Protocols for High-Throughput Screening of 5-HT3 Partial Agonists like Pumosetrag
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for identifying and characterizing 5-HT3 receptor partial agonists, such as Pumosetrag, using high-throughput screening (HTS) assays. The protocols are designed for researchers in drug discovery and development seeking to evaluate compound libraries for potential therapeutic agents targeting the 5-HT3 receptor.
Introduction to 5-HT3 Receptor and Partial Agonism
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors.[1] Activation of these receptors by serotonin (5-HT) leads to a rapid influx of cations (primarily Na⁺ and K⁺, with some permeability to Ca²⁺), causing neuronal depolarization.[1] 5-HT3 receptors are well-established therapeutic targets, particularly for the management of chemotherapy-induced nausea and vomiting and irritable bowel syndrome (IBS).[1]
Partial agonists are compounds that bind to and activate a receptor but produce a submaximal response compared to a full agonist. This modulation of receptor activity can offer a more nuanced therapeutic effect, potentially reducing the side effects associated with full antagonists, such as severe constipation.[2] this compound (also known as MKC-733 or DDP-733) is a selective 5-HT3 partial agonist that has been investigated for gastrointestinal disorders.[3]
5-HT3 Receptor Signaling Pathway
Upon binding of an agonist, the 5-HT3 receptor undergoes a conformational change, opening the central ion pore and allowing the influx of cations. This leads to membrane depolarization and the generation of an excitatory postsynaptic potential.
High-Throughput Screening (HTS) Assays
Several HTS-compatible assays can be employed to identify and characterize 5-HT3 partial agonists. The choice of assay depends on the specific research question, available instrumentation, and desired throughput.
Data Presentation: In Vitro Pharmacological Profile of this compound
The following table summarizes the in vitro pharmacological data for this compound at the 5-HT3 receptor. For comparison, data for the endogenous full agonist Serotonin and a common antagonist, Ondansetron, are included.
| Compound | Assay Type | Target | Species | Parameter | Value | Reference |
| This compound (CSTI-300) | Radioligand Binding | 5-HT3 Receptor | Human, Rat | Kᵢ | ~2.0 nM | |
| This compound (CSTI-300) | Functional Assay | 5-HT3 Receptor | - | Intrinsic Efficacy | ~30-50% | |
| Serotonin (5-HT) | Radioligand Binding | 5-HT3 Receptor | Human (HEK-293 cells) | Kᵢ | 130-fold lower affinity than antagonist | |
| Serotonin (5-HT) | Functional Assay | 5-HT3 Receptor | Human (HEK-293 cells) | EC₅₀ | 1.2 µM | |
| Ondansetron | Radioligand Binding | 5-HT3 Receptor | Human | Kᵢ | 0.4 nM | |
| Ondansetron | Functional Assay | 5-HT3 Receptor | Guinea-pig ileum | pK₉ | 6.90 |
Experimental Protocols
The following are detailed protocols for key HTS assays for 5-HT3 receptor partial agonists.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound for the 5-HT3 receptor by its ability to compete with a radiolabeled antagonist.
Objective: To determine the binding affinity (Kᵢ) of test compounds.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [³H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine).
-
Test Compounds: Including this compound and other potential partial agonists.
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer in a 96-well plate.
-
Assay Mix Preparation: In a separate tube, prepare the assay mix containing cell membranes (5-10 µg protein/well) and [³H]Granisetron (at a concentration close to its Kₔ) in assay buffer.
-
Incubation: Add the assay mix to the compound plate. For total binding wells, add assay buffer instead of test compound. For non-specific binding wells, add the non-specific binding control. Incubate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value and then calculate the Kᵢ using the Cheng-Prusoff equation.
Calcium Flux Assay (FLIPR-based)
This functional assay measures the influx of calcium through the 5-HT3 receptor channel upon agonist stimulation using a calcium-sensitive fluorescent dye.
Objective: To determine the potency (EC₅₀) and efficacy of test compounds.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human 5-HT3 receptor.
-
Cell Culture Medium: Appropriate for the cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Dye: Fluo-8 or a similar dye.
-
Full Agonist Control: Serotonin.
-
Antagonist Control: Ondansetron.
-
Test Compounds: this compound and other library compounds.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
Protocol:
-
Cell Plating: Seed cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare serial dilutions of test compounds, serotonin (for agonist mode), and ondansetron (for antagonist mode) in assay buffer in a separate plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Monitor the change in fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Agonist Mode: Measure the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration to determine the EC₅₀ and the maximal response relative to serotonin (efficacy).
-
Antagonist Mode: Pre-incubate the cells with the test compounds before adding a fixed concentration of serotonin (EC₈₀). Measure the inhibition of the serotonin-induced response to determine the IC₅₀.
-
Membrane Potential Assay (FLIPR-based)
This functional assay detects changes in membrane potential upon the opening of the 5-HT3 ion channel using a voltage-sensitive fluorescent dye.
Objective: To determine the potency (EC₅₀) and efficacy of test compounds by measuring changes in membrane potential.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human 5-HT3 receptor.
-
Cell Culture Medium.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Membrane Potential Dye Kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Full Agonist Control: Serotonin.
-
Antagonist Control: Ondansetron.
-
Test Compounds.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
FLIPR or equivalent instrument.
Protocol:
-
Cell Plating: Seed cells into microplates to form a confluent monolayer. Incubate overnight.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's protocol. Add the dye solution to the cells and incubate for 30-60 minutes at room temperature.
-
Compound Plate Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
FLIPR Assay:
-
Place the cell and compound plates in the FLIPR instrument.
-
Record a baseline fluorescence reading.
-
Add the compounds to the cells and monitor the change in fluorescence over time. An increase in fluorescence typically indicates membrane depolarization.
-
-
Data Analysis: Analyze the data similarly to the calcium flux assay to determine the EC₅₀ and efficacy of the partial agonists.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify 5-HT3 partial agonists.
References
Pumosetrag Solution Preparation and Stability for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and stability assessment of Pumosetrag solutions for in vitro experiments. This compound is a partial agonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel. Its investigation in gastrointestinal motility disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD) underscores its importance as a research tool.[1][2]
Physicochemical Properties and Storage
This compound, also known as MKC-733 or DDP-733, is a thienopyridine derivative.[1] For in vitro studies, it is commonly supplied as this compound hydrochloride.
| Property | Value | Source |
| Synonyms | MKC-733, DDP-733 | [3] |
| Molecular Formula (HCl salt) | C₁₅H₁₈ClN₃O₂S | [3] |
| Molecular Weight (HCl salt) | 339.84 g/mol | |
| Predicted Water Solubility (HCl salt) | 0.0902 mg/mL | |
| Recommended Storage (Solid) | 4°C, sealed, away from moisture |
Solution Preparation Protocols
The following protocols outline the preparation of this compound hydrochloride stock and working solutions for use in in vitro assays.
Preparation of a 10 mM this compound Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for in vitro studies.
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.3984 mg of this compound hydrochloride (Molecular Weight = 339.84 g/mol ).
-
Dissolution: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 3.3984 mg of the compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Aqueous Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Therefore, the DMSO stock solution must be serially diluted in an appropriate aqueous buffer or cell culture medium to prepare the final working solutions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer (e.g., Phosphate-Buffered Saline [PBS], Hank's Balanced Salt Solution [HBSS]) or cell culture medium
-
Sterile polypropylene tubes
Protocol:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in the desired aqueous buffer or medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM DMSO stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of buffer).
-
Final Working Solution: Prepare the final working concentrations by serially diluting the intermediate or stock solution. For example, to prepare a 10 µM working solution from a 1 mM intermediate, perform a 1:100 dilution (e.g., 5 µL of 1 mM intermediate + 495 µL of buffer).
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Stability of this compound Solutions
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. While specific experimental stability data for this compound is not widely published, general guidelines for small molecules can be followed.
| Solution Type | Storage Condition | Recommended Duration | Notes |
| Solid Compound | 4°C, sealed, away from moisture | As per manufacturer's expiry date | Protect from light. |
| DMSO Stock Solution (10 mM) | -20°C or -80°C | Up to 6 months (unconfirmed) | Minimize freeze-thaw cycles by aliquoting. |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment | Aqueous solutions are generally less stable than DMSO stocks. |
Protocol for a Preliminary Stability Assessment of Aqueous this compound Solutions:
This protocol provides a basic framework for assessing the stability of this compound in your specific experimental buffer.
-
Prepare a fresh aqueous working solution of this compound at the highest concentration to be used in your experiments.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C) and for various durations (e.g., 0, 4, 8, 24 hours).
-
At each time point, analyze the concentration and purity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the freshly prepared solution (time 0) to determine the extent of degradation.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a general workflow for conducting a cell-based assay with this compound.
Caption: General workflow for a this compound in vitro cell-based assay.
This compound's Mechanism of Action: 5-HT3 Receptor Signaling Pathway
This compound is a partial agonist of the 5-HT3 receptor. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Activation of the 5-HT3 receptor leads to the rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.
The following diagram illustrates the signaling pathway initiated by this compound binding to the 5-HT3 receptor.
Caption: this compound signaling pathway via the 5-HT3 receptor.
Example In Vitro Assay: Calcium Influx Assay
This protocol describes a conceptual calcium influx assay to measure the activity of this compound on cells endogenously or recombinantly expressing the 5-HT3 receptor.
Materials:
-
Cells expressing 5-HT3 receptors (e.g., HEK293-5HT3A, SH-SY5Y)
-
Cell culture medium
-
This compound working solutions
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed the 5-HT3 receptor-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity.
-
Compound Addition: Using the plate reader's injection system, add the this compound working solutions (and a positive control like serotonin, and a vehicle control) to the respective wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F₀) for each well. Plot the dose-response curve for this compound and determine the EC₅₀ value.
Disclaimer: These protocols and application notes are intended for research use only. Researchers should validate these methods in their own laboratories and for their specific experimental conditions. It is essential to consult the relevant safety data sheets (SDS) for all chemicals used.
References
Application Notes: Immunohistochemical Analysis of 5-HT3 Receptor Expression Following Pumosetrag Treatment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays to Measure Pumosetrag-Induced 5-HT3 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Predominantly expressed in the central and peripheral nervous systems, its activation by serotonin leads to a rapid influx of cations, including sodium, potassium, and calcium, resulting in neuronal depolarization.[1] This signaling pathway is implicated in various physiological processes, making the 5-HT3 receptor a significant therapeutic target for conditions such as chemotherapy-induced nausea and vomiting.[2] Pumosetrag is a novel and selective partial agonist for the 5-HT3 receptor.[2][3] Understanding its pharmacological profile, including its potency and efficacy in activating the receptor, is crucial for its development as a therapeutic agent.
Calcium imaging assays provide a robust and high-throughput method to functionally assess the activation of 5-HT3 receptors. These assays utilize fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to intracellular calcium. By measuring the change in fluorescence in cells expressing the 5-HT3 receptor following the application of a ligand like this compound, it is possible to quantify the extent of receptor activation and determine key pharmacological parameters such as the half-maximal effective concentration (EC50).
This document provides detailed application notes and protocols for performing calcium imaging assays to measure this compound-induced 5-HT3 receptor activation.
Principle of the Assay
The assay is based on the principle that the activation of the 5-HT3 receptor, a non-selective cation channel, leads to an influx of calcium ions (Ca2+) into the cell. This influx can be direct, as the channel itself is permeable to Ca2+, or indirect, through the depolarization-induced opening of voltage-gated calcium channels. The resulting increase in intracellular calcium concentration is detected by a fluorescent calcium indicator, Fluo-4. Fluo-4 AM, a cell-permeant ester form of the dye, is loaded into the cells, where intracellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm. Upon binding to Ca2+, the fluorescence intensity of Fluo-4 increases significantly. This change in fluorescence is measured over time using a fluorescence microplate reader or a high-content imaging system, providing a quantitative measure of 5-HT3 receptor activation.
Signaling Pathway
Activation of the 5-HT3 receptor by an agonist initiates a cascade of events leading to an increase in intracellular calcium. The binding of the agonist opens the ion channel, allowing for the influx of extracellular calcium. This initial influx can then trigger a larger release of calcium from intracellular stores, such as the endoplasmic reticulum, in a process known as calcium-induced calcium release (CICR).
Figure 1: 5-HT3 Receptor Activation Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluo-4 AM: Stock solution in anhydrous DMSO.
-
Pluronic F-127: Stock solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO or water).
-
Serotonin (5-HT): As a full agonist control, stock solution in water.
-
5-HT3 Receptor Antagonist: (e.g., Ondansetron) as a negative control.
-
Ionomycin: As a positive control for maximal calcium influx.
Experimental Workflow
The overall workflow for the calcium imaging assay involves cell preparation, dye loading, compound addition, and data acquisition.
References
- 1. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues [journalaim.com]
- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manometry Techniques in Animal Models Treated with Pumosetrag
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of manometry techniques to evaluate the prokinetic effects of Pumosetrag (also known as MKC-733 or DDP-733) in preclinical animal models. The protocols outlined below are synthesized from established gastrointestinal manometry procedures and available data on this compound's mechanism of action as a partial 5-HT3 receptor agonist.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective partial agonist of the serotonin 5-HT3 receptor with gastroprokinetic properties.[1][2] It has been investigated for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] Preclinical studies have demonstrated that this compound stimulates spontaneous contractility of isolated colonic smooth muscle strips from mice, rats, and guinea pigs in a dose-dependent manner.[3] This prokinetic effect is attributed to its interaction with 5-HT3 receptors located on enteric neurons, which play a crucial role in regulating gastrointestinal motility.
Signaling Pathway of this compound in Gastrointestinal Motility
The following diagram illustrates the proposed signaling pathway through which this compound exerts its prokinetic effects.
Caption: this compound signaling pathway in the gut.
Manometry Techniques for Assessing this compound's Effects
Manometry is the gold standard for directly measuring intraluminal pressure and contractile activity in the gastrointestinal tract. In animal models, this technique allows for the quantitative assessment of changes in motility patterns, such as the frequency, amplitude, and duration of contractions, in response to pharmacological agents like this compound.
In Vivo Colonic Manometry in Rodent Models (Rats and Mice)
This protocol is designed to measure intracolonic pressure in conscious, freely moving rats or mice to evaluate the effects of this compound on colonic motility.
Experimental Workflow:
Caption: Workflow for in vivo colonic manometry.
Detailed Protocol:
-
Animal Models:
-
Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.
-
Animals should be housed individually with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
-
Surgical Implantation of Manometry Catheter:
-
Anesthetize the animal using isoflurane or a similar inhalant anesthetic.
-
A small laparotomy is performed to expose the colon.
-
A solid-state or water-perfused manometry catheter is inserted into the proximal colon and advanced to the desired location (e.g., transverse or distal colon). The catheter is secured to the colon wall with a purse-string suture.
-
The catheter is tunneled subcutaneously to exit at the nape of the neck and is protected by a tethering system.
-
Allow a recovery period of 5-7 days post-surgery.
-
-
Manometry Recording:
-
Fast the animals overnight (12-16 hours) with free access to water before the experiment.
-
Connect the externalized catheter to the pressure transducer and data acquisition system.
-
Record a baseline period of colonic motility for at least 60 minutes to establish a stable recording.
-
Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Record colonic motility for a minimum of 2-3 hours post-administration.
-
-
Data Analysis:
-
The primary endpoints for analysis include:
-
Motility Index: Calculated as the area under the curve (AUC) of the pressure recordings over time.
-
Frequency of Contractions: The number of contractions per unit of time.
-
Amplitude of Contractions: The peak pressure of each contraction.
-
Duration of Contractions: The time from the start to the end of a contraction.
-
-
In Vitro Colonic Strip Contractility Assay
This protocol measures the direct effect of this compound on the contractility of isolated colonic smooth muscle strips.
Experimental Workflow:
Caption: Workflow for in vitro contractility assay.
Detailed Protocol:
-
Tissue Preparation:
-
Euthanize the animal (rat or guinea pig) by an approved method.
-
Excise a segment of the distal colon and place it in Krebs-Ringer bicarbonate solution.
-
Prepare longitudinal or circular muscle strips (approximately 10 mm long and 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the muscle strips in organ baths containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1g for rat colon) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Measurement of Contractile Activity:
-
Record spontaneous contractile activity.
-
Construct a cumulative concentration-response curve by adding this compound in increasing concentrations to the organ bath.
-
Record the contractile response at each concentration until a plateau is reached.
-
-
Data Analysis:
-
Measure the change in tension (in grams or millinewtons) from baseline in response to each concentration of this compound.
-
Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or potassium chloride).
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Quantitative Data Summary
While specific quantitative data from preclinical manometry studies with this compound are not extensively published in the public domain, the following tables represent the expected outcomes based on its known mechanism of action and data from similar prokinetic agents. These tables are intended to serve as a template for data presentation.
Table 1: Hypothetical In Vivo Effects of this compound on Colonic Motility in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Motility Index (AUC/hr) | Contraction Frequency (counts/min) | Contraction Amplitude (mmHg) |
| Vehicle Control | - | 150 ± 25 | 2.5 ± 0.5 | 20 ± 3 |
| This compound | 0.1 | 200 ± 30 | 3.0 ± 0.6 | 25 ± 4 |
| This compound | 0.3 | 275 ± 40 | 3.8 ± 0.7* | 32 ± 5 |
| This compound | 1.0 | 350 ± 50 | 4.5 ± 0.8** | 40 ± 6 |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control.
Table 2: Hypothetical In Vitro Effects of this compound on Guinea Pig Colonic Strip Contraction
| This compound Concentration (µM) | Contractile Response (% of max ACh response) |
| 0.01 | 15 ± 3 |
| 0.1 | 35 ± 5 |
| 1 | 60 ± 8 |
| 10 | 85 ± 10 |
| 100 | 95 ± 7 |
Data are presented as Mean ± SEM. EC50 value would be calculated from this data.
Conclusion
The manometry techniques described in these application notes provide robust and reliable methods for evaluating the prokinetic effects of this compound in preclinical animal models. Both in vivo and in vitro assays are essential for a comprehensive understanding of the compound's pharmacological activity on gastrointestinal motility. The provided protocols and data table templates offer a structured approach for researchers and drug development professionals to design, execute, and report studies on this compound and other novel prokinetic agents.
References
- 1. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of different prokinetic agents and a novel enterokinetic agent on postoperative ileus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a novel 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pumosetrag Concentration for In Vivo Studies
Welcome to the Technical Support Center for Pumosetrag in vivo research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the use of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as DDP733 or MKC-733) is a potent and selective partial agonist of the serotonin type 3 (5-HT3) receptor.[1] Unlike 5-HT3 antagonists that block the receptor, this compound moderately activates it. This partial agonism is thought to normalize bowel function without causing the severe constipation that can be associated with full antagonists.[2] It has been investigated for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and gastroesophageal reflux disease (GERD).[3]
Q2: What is the proposed signaling pathway for this compound?
This compound, as a partial agonist, binds to the 5-HT3 receptor, which is a ligand-gated ion channel.[4][5] Upon binding, it induces a conformational change that opens the channel, allowing the influx of cations such as Na+ and Ca2+. This leads to neuronal depolarization. The "partial" nature of its agonism means that it produces a lower maximal response compared to the endogenous full agonist, serotonin. This can be conceptualized as the receptor spending less time in the fully open state or having a lower probability of opening upon agonist binding. This modulated response is key to its therapeutic potential.
Q3: What are the recommended starting concentrations for this compound in preclinical in vivo studies?
While specific optimal doses will vary depending on the animal model and experimental endpoint, preclinical studies have shown that this compound dose-dependently restores colonic propulsion in clonidine-induced constipation models in mice. For initial dose-response studies in rodents, it is advisable to start with a range guided by doses of other 5-HT3 agonists and antagonists reported in the literature and titrate to effect. For example, studies with other 5-HT3 modulators have used doses in the range of 0.1 to 10 mg/kg. Given this compound's local action in the gut due to low bioavailability, oral administration is the most relevant route for gastrointestinal studies.
Quantitative Data Summary: this compound and Related Compounds
| Compound | Animal Model | Administration Route | Effective Dose Range | Primary Outcome | Reference |
| This compound | Mouse (Clonidine-induced constipation) | Not specified | Dose-dependent | Restoration of colonic propulsion | |
| Ondansetron (5-HT3 antagonist) | Mouse (Stress-induced colonic hypercontractility) | Oral | 1 mg/kg | Prevention of increased fecal pellet output | |
| mCPBG (5-HT3 agonist) | Rat | Intracerebral injection (NAcc) | 10-20 µ g/side | Increased food intake | |
| Clonidine (inducer of constipation) | Mouse | Not specified | 10 µg/kg | Tripled bead evacuation time | |
| Loperamide (inducer of constipation) | Mouse | Not specified | 0.3 mg/kg | Tripled bead evacuation time |
Experimental Protocols
Protocol 1: Induction of Constipation in Mice and Assessment of this compound Efficacy
This protocol is a general guideline for assessing the prokinetic effects of this compound in a drug-induced constipation model.
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
House animals individually to monitor fecal output accurately.
2. Induction of Constipation:
-
Administer clonidine (10 µg/kg, intraperitoneally) to induce atonic constipation.
-
Alternatively, loperamide (0.3 mg/kg, orally) can be used to induce spastic constipation.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (see Troubleshooting Q2).
-
Administer this compound orally at various doses (e.g., 0.1, 1, 10 mg/kg) 30 minutes after the constipation-inducing agent.
4. Assessment of Gastrointestinal Motility:
-
Fecal Pellet Output: Collect and count the number of fecal pellets excreted by each mouse over a defined period (e.g., 2-4 hours) after this compound administration.
-
Intestinal Transit Time: Administer a non-absorbable marker (e.g., 5% charcoal suspension in 10% gum arabic) orally 30 minutes after this compound. Sacrifice the animals after a set time (e.g., 30 minutes) and measure the distance traveled by the charcoal meal relative to the total length of the small intestine.
Troubleshooting Guide
Q1: We are observing high variability in our in vivo results between animals in the same group. What could be the cause?
High variability is a common challenge in in vivo studies. Several factors can contribute:
-
Animal-related factors: Differences in age, weight, gut microbiota, and stress levels can all impact gastrointestinal function.
-
Solution: Use animals of a consistent age and weight. Allow for a sufficient acclimatization period (at least one week) to reduce stress.
-
-
Dosing technique: Inaccurate oral gavage can lead to variable drug delivery.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. For rats, training them to voluntarily drink the formulation from a syringe can be a less stressful and more accurate method.
-
-
Formulation issues: Poor solubility or stability of this compound in the vehicle can lead to inconsistent dosing.
-
Solution: See Q2 below for formulation guidance. Prepare fresh formulations daily.
-
Q2: How should we formulate this compound for oral administration in rodents? It has poor water solubility.
For poorly soluble drugs like this compound, a suitable formulation is critical for achieving consistent results.
-
Vehicle Selection:
-
Suspensions: A common approach is to create a suspension in an aqueous vehicle containing a suspending agent. A frequently used vehicle is 0.5% methylcellulose or carboxymethylcellulose (CMC) in water.
-
Solutions: If solubility is a major issue, consider using co-solvents. However, be mindful that organic solvents can have their own physiological effects. A solution in a vehicle like polyethylene glycol (PEG) 400, or a mixture of PEG and water, may be an option.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
-
Preparation:
-
Ensure the drug is finely milled to improve suspension homogeneity.
-
Use a sonicator or homogenizer to ensure a uniform dispersion of the drug in the vehicle.
-
Always prepare fresh formulations immediately before use to avoid degradation or precipitation.
-
Q3: We are not observing a clear dose-response effect with this compound. What could be the issue?
-
"Bell-shaped" Dose-Response: 5-HT3 receptor agonists and antagonists can sometimes exhibit a "bell-shaped" or U-shaped dose-response curve, where higher doses may lead to a diminished effect.
-
Solution: Test a wide range of doses, including very low and very high concentrations, to fully characterize the dose-response relationship.
-
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, reducing the observed effect.
-
Solution: Consider the timing of your measurements relative to drug administration. A time-course experiment may be necessary to identify the optimal window for observing the drug's effect.
-
-
Partial Agonism: The nature of partial agonism means that this compound will not produce the same maximal effect as a full agonist.
-
Solution: Ensure your experimental model is sensitive enough to detect the more subtle modulatory effects of a partial agonist. The choice of constipation-inducing agent and the endpoint being measured are critical.
-
Q4: Are there any known issues with the oral bioavailability of this compound in preclinical models?
This compound is known to have low systemic bioavailability, which is consistent with its intended local action within the gut. However, oral bioavailability can be highly variable between species and even between different strains of the same species.
-
Consideration: While low systemic exposure is expected, it is important to ensure that sufficient drug concentrations are reaching the target site in the gastrointestinal tract.
-
Troubleshooting: If you suspect poor oral absorption is leading to a lack of efficacy, you might consider:
-
Formulation optimization: As discussed in Q2, improving the formulation can enhance local drug delivery.
-
Pharmacokinetic studies: If resources allow, conducting a basic pharmacokinetic study to measure this compound concentrations in plasma and intestinal tissue can help to confirm target engagement.
-
References
- 1. Unraveling Mechanisms Underlying Partial Agonism in 5-HT3A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling mechanisms underlying partial agonism in 5-HT3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Pumosetrag Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pumosetrag in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound hydrochloride powder is not dissolving in aqueous buffer for my cell-based assay. What should I do?
A1: this compound hydrochloride is known to have good water solubility. If you are experiencing issues, consider the following troubleshooting steps:
-
Verify Solubility Limits: this compound hydrochloride has a reported solubility of up to 25 mg/mL in water. Ensure you are not exceeding this concentration.
-
Gentle Warming and Agitation: Try warming the solution to 37°C and using gentle agitation (e.g., vortexing or sonication) to facilitate dissolution. For instance, one protocol suggests that for aqueous solutions, ultrasonic and warming to 60°C can aid dissolution[1].
-
pH Adjustment: While this compound is a partial agonist at the 5-HT3 receptor, the pH of your buffer can influence the solubility of many compounds. Ensure your buffer pH is within a physiologically relevant range (e.g., 7.2-7.4) and that it does not cause precipitation.
-
Freshly Prepared Solutions: It is always recommended to use freshly prepared solutions for your experiments to avoid potential degradation or precipitation over time.
Q2: I need to prepare a concentrated stock solution of this compound. Is DMSO a suitable solvent?
A2: Yes, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions of this compound.
-
Solubility in DMSO: this compound has a reported solubility of 12-15 mg/mL in DMSO[1]. It is important to use high-purity, anhydrous DMSO to avoid introducing moisture, which can affect the stability and solubility of the compound.
-
Preparing the Stock Solution: To prepare a stock solution, dissolve the this compound powder in 100% DMSO. Gentle warming and sonication can be used to ensure complete dissolution[1].
-
Final DMSO Concentration in Assay: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: When I dilute my this compound DMSO stock into my cell culture medium, a precipitate forms. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound is less soluble in the aqueous medium than in the organic stock solvent. Here are some strategies to prevent precipitation:
-
Reduce Stock Concentration: Lowering the concentration of your DMSO stock solution can help.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium. This gradual change in solvent composition can help keep the compound in solution.
-
Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final dilution can help maintain solubility.
-
Formulation with Co-solvents: For more complex in vivo or in vitro setups, formulations using co-solvents like PEG300 and Tween-80 can be considered, though this needs to be optimized for your specific cell line to avoid toxicity.
Q4: What are the expected effective concentrations of this compound in a cell-based assay?
A4: The effective concentration of this compound will depend on the specific cell line, the expression level of the 5-HT3 receptor, and the assay endpoint being measured. As a partial agonist, its effects might be more subtle than a full agonist. Preclinical studies have shown its activity in a dose-dependent manner. It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal concentration range for your specific assay.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound (MKC-733) in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| Water | 25 mg/mL | 73.5 mM | |
| DMSO | 12 mg/mL | 35.3 mM | |
| DMSO | 15 mg/mL | 44.1 mM |
Molecular Weight of this compound Hydrochloride: 339.84 g/mol
Experimental Protocols & Methodologies
Below are detailed protocols for common cell-based assays to assess the activity of this compound on the 5-HT3 receptor. These protocols are based on established methods for 5-HT3 receptor agonists and should be optimized for your specific experimental conditions.
Calcium Influx Assay using a Fluorescent Dye
This assay measures the increase in intracellular calcium concentration following the activation of the 5-HT3 receptor, which is a ligand-gated ion channel permeable to cations including Ca²⁺.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT3A receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6).
-
Probenecid (optional, to prevent dye extrusion).
-
This compound hydrochloride.
-
Reference 5-HT3 agonist (e.g., Serotonin, m-CPBG).
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Culture cells to 80-90% confluency.
-
Harvest and seed cells into the assay plates at a pre-optimized density (e.g., 20,000-50,000 cells/well).
-
Incubate the plates at 37°C with 5% CO₂ for 18-24 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included if necessary.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Place the assay plate in the fluorescence plate reader.
-
Record the baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add the this compound or reference agonist dilutions to the wells.
-
Continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The peak fluorescence intensity is used to determine the agonistic effect.
-
Normalize the data to the baseline and express it as a percentage of the maximal response of the reference agonist.
-
Fit the dose-response curve using a four-parameter logistic equation to determine the EC₅₀ value.
-
Membrane Potential Assay
This assay measures changes in membrane potential upon the opening of the 5-HT3 ion channel.
Materials:
-
HEK293 or tsA201 cells transiently or stably expressing the human 5-HT3A receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., Krebs buffer: 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM D-Glucose, pH 7.4).
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
This compound hydrochloride.
-
Reference 5-HT3 agonist.
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader (e.g., FLEXStation).
Procedure:
-
Cell Plating:
-
Plate cells as described in the Calcium Influx Assay protocol.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution in the assay buffer according to the manufacturer's protocol.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound.
-
Place the plate in the fluorescence plate reader.
-
Record the baseline fluorescence.
-
Add the compound dilutions and immediately start recording the change in fluorescence over time (e.g., 90-120 seconds).
-
-
Data Analysis:
-
Determine the change in fluorescence units (ΔFU) from baseline.
-
Plot the ΔFU against the this compound concentration and fit the data to a dose-response curve to calculate the EC₅₀.
-
Visualizations
This compound Solubility Workflow
Caption: Workflow for preparing this compound solutions for cell-based assays.
5-HT3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor upon activation by this compound.
References
Technical Support Center: Pumosetrag in Gastrointestinal Motility Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pumosetrag in gastrointestinal (GI) motility studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, focusing on potential confounding factors.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in GI transit time between animals in the same treatment group. | 1. Inconsistent Fasting/Feeding State: The effect of 5-HT3 receptor agonists on gastric motility can be opposite in fasted versus fed states[1]. Fasting itself can decrease intestinal motility[2][3]. 2. Stress-Induced Motility Changes: Handling and environmental changes can induce stress, which is known to alter GI motility. | 1. Standardize Feeding Protocol: Strictly control the fasting period for all animals before the experiment. Ensure ad libitum access to water. Clearly report the fasting duration in your methods. 2. Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their new environment before the experiment begins. Handle animals consistently and gently to minimize stress. |
| This compound shows a weaker prokinetic effect than expected, or a biphasic (bell-shaped) dose-response is observed. | 1. Receptor Desensitization at High Doses: 5-HT3 receptor agonists and antagonists can exhibit a bell-shaped dose-response curve, where higher doses may become less effective due to receptor desensitization or internalization[4][5]. 2. Partial Agonist Activity: As a partial agonist, this compound may have a ceiling effect, and at higher concentrations, it might compete with endogenous serotonin, potentially leading to a reduced overall effect compared to a full agonist. | 1. Perform a Detailed Dose-Response Study: Test a wide range of this compound concentrations, including very low doses, to fully characterize the dose-response relationship. This will help identify the optimal effective dose and reveal any biphasic effects. 2. Consider the Partial Agonist Mechanism: Interpret the results in the context of this compound's partial agonism. The prokinetic effect may not increase linearly with the dose. |
| Inconsistent results in ex vivo/in vitro intestinal contractility assays (e.g., organ bath). | 1. Tissue Viability and Handling: Improper handling or prolonged storage of isolated intestinal segments can lead to tissue degradation and inconsistent responses. 2. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might affect smooth muscle contractility at certain concentrations. | 1. Standardize Tissue Preparation: Use fresh tissue whenever possible and maintain it in an appropriate physiological buffer (e.g., Krebs solution) at a constant temperature (37°C) and with continuous oxygenation. 2. Include Solvent Controls: Always run parallel experiments with the vehicle (solvent) alone at the same final concentration used for this compound to account for any solvent-induced effects on contractility. |
| Reduced or altered effect of this compound in anesthetized animals. | 1. Anesthetic Drug Interactions: Anesthetics like ketamine and xylazine can independently suppress gastrointestinal motility. Propofol has also been shown to impair GI contractile activity. This can mask or alter the prokinetic effects of this compound. | 1. Choose Anesthetics Carefully: If anesthesia is unavoidable, select an anesthetic with minimal known effects on GI motility or use a consistent anesthetic regimen across all experimental groups. 2. Consider Conscious Animal Models: Whenever feasible, use non-invasive techniques in conscious animals to measure GI transit to avoid the confounding effects of anesthesia. 3. Document Anesthetic Protocol: Clearly report the type, dose, and route of administration of the anesthetic used in your study. |
| Altered this compound efficacy in animal models of intestinal inflammation (e.g., LPS-induced). | 1. Inflammation-Mediated Changes in 5-HT System: Lipopolysaccharide (LPS) can induce intestinal inflammation, which may alter the expression or sensitivity of 5-HT3 receptors or the release of endogenous serotonin. LPS itself can decrease intestinal contractility. 2. Off-Target Effects on Inflammatory Pathways: While primarily a 5-HT3 agonist, the possibility of interactions with inflammatory signaling pathways cannot be entirely ruled out without specific studies. | 1. Characterize the Inflammatory Model: Assess the baseline changes in GI motility and 5-HT3 receptor expression in your specific inflammation model before testing this compound. 2. Include Appropriate Controls: Use vehicle-treated inflamed and non-inflamed groups to dissect the effects of this compound from the effects of the inflammatory agent. |
| Unexpected side effects observed at higher doses (e.g., nausea-like behavior). | 1. On-Target Central Nervous System (CNS) Effects: 5-HT3 receptors are also present in the chemoreceptor trigger zone in the brainstem, and their activation is associated with nausea and emesis. Although this compound has low bioavailability, some systemic absorption may occur, especially at higher doses. | 1. Dose Selection: Use the lowest effective dose determined from your dose-response studies to minimize potential centrally-mediated side effects. 2. Behavioral Monitoring: Carefully observe and score animal behavior for signs of distress or nausea-like symptoms (e.g., pica in rodents) and correlate these with the administered dose. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting gastrointestinal motility?
A1: this compound is a partial agonist of the serotonin 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel located on enteric neurons. When this compound binds to this receptor, it causes the channel to open, leading to an influx of cations and neuronal depolarization. This activation of enteric neurons is thought to enhance the release of prokinetic neurotransmitters like acetylcholine, which in turn stimulates smooth muscle contraction and promotes gastrointestinal transit.
Q2: Can this compound have off-target effects that might confound my results?
A2: While this compound is described as a selective 5-HT3 receptor partial agonist, it is a possibility that at higher concentrations, it could interact with other serotonin receptor subtypes, such as 5-HT4 receptors, which are also involved in regulating GI motility. Some other 5-HT3 modulators are known to have activity at 5-HT4 receptors. It is crucial to conduct thorough dose-response studies and consider the possibility of off-target effects when interpreting unexpected results.
Q3: What are the typical effective doses of this compound in preclinical and clinical studies?
A3: The effective dose of this compound can vary depending on the species and the experimental model. Preclinical studies in mice have shown dose-dependent effects on colonic propulsion. In human studies, oral doses ranging from 0.2 mg to 4 mg have been investigated, with 4 mg showing significant effects on small intestinal transit. A clinical trial for IBS-C found efficacy with daily doses between 2.4 mg and 8 mg.
Q4: Should I use this compound in fasted or fed animals for my GI motility study?
A4: The nutritional state of the animal is a critical confounding factor. Studies with other 5-HT3 agonists have shown opposite effects on gastric motility in fasted versus fed states (stimulatory in fasted, inhibitory in fed). This compound (under the name MKC-733) was found to stimulate fasting motor activity but had no effect on post-prandial motility in humans. Therefore, the choice depends on your research question. For consistency, it is crucial to standardize the feeding protocol and clearly report whether the animals were fasted or fed.
Q5: What is the bioavailability of this compound?
A5: this compound has a low bioavailability, which is approximately 1%. This suggests that it primarily acts locally within the gastrointestinal tract, which can be an advantage in minimizing systemic side effects.
Data Presentation
Table 1: Summary of this compound Doses and Effects in Human Studies
| Study Focus | Dose(s) Administered | Key Findings on GI Motility | Reference |
| Upper GI Motility in Healthy Males | 0.2 mg, 1 mg, 4 mg (oral) | 4 mg dose increased fasting migrating motor complexes and accelerated small intestinal transit. Delayed liquid gastric emptying. | |
| Irritable Bowel Syndrome with Constipation (IBS-C) | 2.4 mg to 8 mg per day | Statistically significant efficacy in patients with IBS-C. |
Table 2: In Vivo Gastrointestinal Transit Times in Healthy Humans (for reference)
| Transit Measurement | Method | Normal Transit Time | Reference |
| Gastric Emptying Time | Wireless Motility Capsule | 2 - 5 hours | |
| Small Bowel Transit Time | Wireless Motility Capsule | 2 - 6 hours | |
| Colonic Transit Time | Wireless Motility Capsule | 10 - 59 hours | |
| Whole Gut Transit Time | Wireless Motility Capsule | 10 - 73 hours |
Experimental Protocols
Protocol 1: In Vivo Whole Gut Transit Assay in Mice (Charcoal Meal Method)
This protocol is a standard method to assess overall gastrointestinal transit time.
-
Animal Preparation:
-
Use adult mice (e.g., C57BL/6, 8-10 weeks old).
-
House animals individually for at least 24 hours before the experiment to allow for acclimatization and prevent coprophagy.
-
Fast the mice for a standardized period (e.g., 4-6 hours) with free access to water to ensure an empty stomach and reduce variability.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer this compound or vehicle orally via gavage at a fixed time before the charcoal meal (e.g., 30 minutes).
-
-
Charcoal Meal Administration:
-
Prepare a charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic or 0.5% methylcellulose).
-
Administer a fixed volume of the charcoal meal (e.g., 0.2 mL) to each mouse via oral gavage. Record the exact time of administration.
-
-
Observation and Measurement:
-
After charcoal administration, return the mice to their cages with free access to water but no food.
-
Monitor the mice continuously for the appearance of the first black, charcoal-containing fecal pellet.
-
Record the time of the first appearance of the charcoal pellet. The whole gut transit time is the duration between the charcoal meal administration and the appearance of the first black pellet.
-
-
Data Analysis:
-
Calculate the mean transit time for each treatment group.
-
Compare the transit times between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: In Vitro Intestinal Smooth Muscle Contractility Assay (Organ Bath)
This protocol assesses the direct effect of this compound on intestinal smooth muscle contractility.
-
Tissue Preparation:
-
Euthanize a small animal (e.g., guinea pig or rat) via an approved method.
-
Immediately collect a segment of the distal ileum or colon.
-
Place the tissue in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Gently remove the luminal contents and dissect longitudinal or circular smooth muscle strips (approximately 1-2 cm long).
-
-
Organ Bath Setup:
-
Mount the muscle strips in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Record baseline spontaneous contractions.
-
To assess the effect on contractility, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 10^-9 M to 10^-5 M).
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the changes in contractile force (amplitude and frequency).
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions at baseline and after each concentration of this compound.
-
Express the contractile response as a percentage of the baseline or a maximal response to a known agonist (e.g., acetylcholine).
-
Construct a concentration-response curve to determine the EC50 of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced gastrointestinal motility.
Caption: General experimental workflow for an in vivo GI motility study.
References
- 1. Effect of a selective 5-HT3 receptor agonist on gastric motility in fasted and fed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Differences between 5‐HT3 receptor antagonists in modulation of visceral hypersensitivity | Semantic Scholar [semanticscholar.org]
- 5. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing tachyphylaxis in Pumosetrag repeated dosing studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pumosetrag, a partial 5-HT3 receptor agonist. The focus is on minimizing and understanding tachyphylaxis in repeated dosing experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as DDP-733) is a selective partial agonist for the serotonin 5-HT3 receptor.[1][2] As a partial agonist, it binds to and activates the 5-HT3 receptor, but with lower intrinsic efficacy than a full agonist like serotonin. This modulation of the 5-HT3 receptor, a ligand-gated ion channel, is being investigated for its therapeutic potential in gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[3][4]
Q2: What is tachyphylaxis and why is it a concern in repeated dosing studies with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[5] For 5-HT3 receptor agonists, this can manifest as a diminished therapeutic or physiological effect over time. This phenomenon is a significant concern in the development of drugs that require chronic dosing, as it can lead to a loss of efficacy. The primary mechanisms underlying tachyphylaxis for 5-HT3 receptor agonists are believed to be receptor desensitization and internalization upon prolonged or repeated exposure to the agonist.
Q3: How does the partial agonist nature of this compound potentially influence tachyphylaxis?
Partial agonists, by definition, produce a submaximal response compared to full agonists. This property may inherently lead to less pronounced receptor desensitization and internalization, potentially resulting in a lower degree of tachyphylaxis. The reduced efficacy of partial agonists might lead to a less robust activation of the cellular machinery responsible for receptor downregulation. However, the potential for tachyphylaxis still exists and should be carefully evaluated in any repeated dosing regimen.
Q4: What are the typical dose ranges for this compound used in clinical studies?
In clinical trials for GERD, this compound has been evaluated at doses of 0.2 mg, 0.5 mg, and 0.8 mg administered over a 7-day period. These studies provide a reference point for dose selection in preclinical repeated dosing studies, although optimal doses will vary depending on the animal model and the specific research question.
Troubleshooting Guide: Minimizing and Investigating Tachyphylaxis
This guide provides a structured approach to troubleshoot and mitigate tachyphylaxis observed in repeated dosing studies with this compound.
Problem: Diminished pharmacological response to this compound upon repeated administration.
Potential Cause 1: Receptor Desensitization and Internalization
-
Troubleshooting Steps:
-
Optimize Dosing Regimen:
-
"Drug Holidays": Introduce washout periods between doses to allow for receptor resensitization. The duration of the washout period should be determined empirically, starting with a period of at least 5-6 half-lives of the drug.
-
Dose Titration: Start with the lowest effective dose and titrate upwards only if necessary. This may minimize the initial burst of receptor activation that can trigger strong desensitization.
-
Intermittent Dosing: Consider less frequent dosing schedules (e.g., every other day instead of daily) if the therapeutic window allows.
-
-
Investigate Receptor Status:
-
Radioligand Binding Assays: Perform saturation binding studies on tissues or cells from treated and control animals to determine if there is a change in the total number of 5-HT3 receptors (Bmax) or their affinity (Kd) for the ligand. A decrease in Bmax would suggest receptor downregulation.
-
Receptor Internalization Assays: Utilize techniques like immunofluorescence or cell surface biotinylation to visually or quantitatively assess the translocation of 5-HT3 receptors from the cell surface to intracellular compartments.
-
-
-
Experimental Protocols:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
Potential Cause 2: Alterations in Downstream Signaling Pathways
-
Troubleshooting Steps:
-
Assess Second Messenger Levels: Since 5-HT3 receptors are ion channels, direct measurement of second messengers like cAMP is not the primary readout of their activation. However, 5-HT3 receptor activation can indirectly influence other signaling pathways.
-
Functional Assays: Measure a direct functional response to 5-HT3 receptor activation that is relevant to your experimental model (e.g., gastrointestinal motility, vagal nerve stimulation). A diminished response in these assays after repeated this compound administration would confirm tachyphylaxis at a functional level.
-
-
Experimental Protocols:
-
While a direct cAMP assay is not standard for 5-HT3 receptors, protocols for assessing functional outcomes will be specific to the experimental model.
-
Potential Cause 3: Off-Target Effects
-
Troubleshooting Steps:
-
Comprehensive Target Profiling: Although this compound is reported to be a selective 5-HT3 partial agonist, repeated high-dose administration could potentially engage off-target receptors that might contribute to the observed tachyphylaxis through indirect mechanisms. Screen this compound against a panel of other serotonin receptors and other relevant G-protein coupled receptors (GPCRs) to identify any potential off-target activities at the concentrations achieved in your in vivo model.
-
Use of Selective Antagonists: In your experimental model, co-administer selective antagonists for potential off-target receptors to see if this rescues the tachyphylactic phenotype.
-
Data Presentation: Summary of Potential Experimental Outcomes
Table 1: Expected Outcomes from Radioligand Binding Assays in Tachyphylaxis
| Parameter | Expected Change with Tachyphylaxis | Interpretation |
| Bmax (Maximum Binding Sites) | Decrease | Receptor downregulation/internalization |
| Kd (Dissociation Constant) | No significant change or slight increase | Indicates affinity of the remaining receptors is largely unaffected |
Table 2: Troubleshooting Dosing Regimens to Mitigate Tachyphylaxis
| Dosing Strategy | Rationale | Expected Outcome |
| "Drug Holidays" | Allows for receptor resensitization and recycling to the cell surface. | Restoration or partial restoration of the pharmacological response after the washout period. |
| Dose Reduction | Minimizes the intensity of initial receptor stimulation, potentially reducing the rate and extent of desensitization. | A sustained, albeit potentially lower, response over time compared to a high-dose regimen. |
| Intermittent Dosing | Provides longer periods for the system to return to baseline between doses. | Maintenance of a more consistent response across the treatment period. |
Mandatory Visualizations
Caption: Logical workflow illustrating the potential development of tachyphylaxis with repeated this compound dosing.
Caption: A decision-tree workflow for troubleshooting tachyphylaxis in this compound experiments.
Detailed Experimental Protocols
Protocol 1: 5-HT3 Receptor Radioligand Binding Assay
-
Objective: To quantify the density (Bmax) and affinity (Kd) of 5-HT3 receptors in tissues or cells following repeated this compound treatment.
-
Materials:
-
Tissue homogenates or cell membranes from control and this compound-treated animals.
-
Radioligand: [3H]-GR65630 or a similar high-affinity 5-HT3 receptor antagonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., Ondansetron).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate or individual tubes, set up the following for a saturation binding experiment:
-
Total Binding: Aliquots of membrane homogenate, a range of concentrations of the radioligand.
-
Non-specific Binding: Aliquots of membrane homogenate, the same range of concentrations of the radioligand, and a high concentration of the non-labeled antagonist.
-
-
Incubation: Incubate the reactions at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site binding model to determine the Bmax and Kd values.
-
Compare the Bmax and Kd values between the control and this compound-treated groups.
-
-
Protocol 2: 5-HT3 Receptor Internalization Assay (Immunofluorescence)
-
Objective: To visualize and quantify the internalization of 5-HT3 receptors from the cell surface in response to this compound treatment.
-
Materials:
-
Cells expressing tagged 5-HT3 receptors (e.g., HA-tagged or GFP-tagged) or a validated antibody against an extracellular epitope of the native receptor.
-
Primary antibody against the tag or the extracellular domain of the 5-HT3 receptor.
-
Fluorescently labeled secondary antibody.
-
This compound.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Mounting medium with a nuclear stain (e.g., DAPI).
-
Confocal microscope.
-
-
Methodology:
-
Cell Culture: Plate cells expressing the tagged 5-HT3 receptor on glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with this compound at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control group.
-
Labeling of Surface Receptors:
-
Place the cells on ice to stop membrane trafficking.
-
Incubate the non-permeabilized cells with the primary antibody against the extracellular tag/domain to label only the surface receptors.
-
-
Induce Internalization: Wash off unbound primary antibody and return the cells to 37°C to allow for internalization to proceed for the remainder of the treatment time.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
Labeling of Internalized Receptors:
-
Block non-specific binding sites with blocking solution.
-
Incubate the cells with the fluorescently labeled secondary antibody to detect the primary antibody that has been internalized along with the receptor.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Confocal Microscopy and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the amount of internalized receptor by measuring the intracellular fluorescence intensity per cell. Compare the results between control and this compound-treated cells at different time points. A significant increase in intracellular fluorescence in the this compound-treated cells indicates receptor internalization.
-
-
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Pumosetrag off-target effects in experiments
This guide provides researchers, scientists, and drug development professionals with detailed strategies to identify and control for the potential off-target effects of Pumosetrag in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective partial agonist for the serotonin 5-HT3 receptor. Its therapeutic effect, particularly in the context of irritable bowel syndrome (IBS), is believed to be mediated by its action on this receptor, which is a ligand-gated ion channel. When activated, the 5-HT3 receptor allows for the influx of cations (primarily Na⁺ and K⁺), leading to neuronal depolarization.
Q2: How can I confirm that the observed effect in my experimental model is mediated by the 5-HT3 receptor?
To confirm that the effects you observe are due to this compound's on-target activity, you should perform experiments using a 5-HT3 receptor antagonist. Pre-treating your cells or tissue with a selective 5-HT3 antagonist, such as ondansetron or granisetron, should block the effects of subsequently administered this compound.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that this compound is causing an effect in your system that is independent of the 5-HT3 receptor, follow this guide to systematically investigate potential off-target activities.
Step 1: Validate the On-Target Effect
Before exploring off-target effects, it is crucial to rigorously validate that the expected on-target mechanism is active in your experimental system.
-
Experiment: Use a known 5-HT3 receptor agonist (e.g., serotonin or m-chlorophenylbiguanide) and a known antagonist (e.g., ondansetron).
-
Expected Outcome: The agonist should produce a measurable effect, and this effect should be blocked by the antagonist. This compound, as a partial agonist, should elicit a response that is also blocked by the antagonist.
Step 2: Use a Structurally Unrelated 5-HT3 Agonist
To ensure the observed phenotype is due to 5-HT3 receptor modulation and not a unique chemical property of this compound, use a structurally different 5-HT3 agonist.
-
Experiment: Compare the effects of this compound to a structurally dissimilar 5-HT3 agonist.
-
Expected Outcome: If the observed effect is on-target, both compounds should produce a similar biological outcome that is reversible by a 5-HT3 antagonist.
Step 3: Employ a Negative Control Compound
A negative control compound that is structurally similar to this compound but inactive at the 5-HT3 receptor is an ideal tool, although not always available. If one is not available, use a vehicle control.
Step 4: Utilize a System Lacking the Target Receptor
The most definitive way to identify off-target effects is to use an experimental system that does not express the 5-HT3 receptor.
-
Experiment: Perform your experiment in a cell line that is known not to express the 5-HT3 receptor (e.g., HEK293 cells that have not been transfected with the receptor). Alternatively, use siRNA or CRISPR/Cas9 to knock down or knock out the 5-HT3 receptor in your model system.
-
Expected Outcome: If this compound still elicits a response in the absence of the 5-HT3 receptor, this is strong evidence of an off-target effect.
Experimental Protocols & Data
Protocol 1: Antagonist Blockade Experiment
-
Cell Culture: Plate your cells of interest (e.g., a neuronal cell line endogenously expressing 5-HT3 receptors) at an appropriate density.
-
Pre-treatment: Incubate one group of cells with a selective 5-HT3 antagonist (e.g., 1 µM ondansetron) for 30 minutes. Incubate a control group with a vehicle.
-
Treatment: Add this compound at a concentration known to elicit a response (e.g., 10 µM) to both the antagonist-treated and vehicle-treated groups.
-
Assay: Measure your biological endpoint of interest (e.g., calcium influx, gene expression, cell viability).
Table 1: Hypothetical Data for Antagonist Blockade Experiment
| Treatment Group | This compound (10 µM) | Ondansetron (1 µM) | Normalized Response (%) |
| 1 (Vehicle Control) | - | - | 0 |
| 2 (this compound Only) | + | - | 100 |
| 3 (Antagonist Only) | - | + | 2 |
| 4 (Antagonist + this compound) | + | + | 5 |
Protocol 2: Knockdown/Knockout Validation
-
Genetic Modification: Use a validated siRNA or CRISPR/Cas9 system to eliminate the expression of the 5-HT3 receptor in your cell line.
-
Verification: Confirm the absence of the receptor using qPCR, Western blot, or functional assays.
-
Treatment: Treat both the wild-type and the knockdown/knockout cells with this compound.
-
Assay: Measure the biological endpoint.
Table 2: Hypothetical Data for 5-HT3 Receptor Knockdown Experiment
| Cell Line | This compound (10 µM) | Normalized Response (%) |
| Wild-Type | - | 0 |
| Wild-Type | + | 100 |
| 5-HT3 Knockdown | - | 1 |
| 5-HT3 Knockdown | + | 8 |
Visualizations
Caption: On-target signaling pathway of this compound via the 5-HT3 receptor.
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Logical flow of a rescue experiment to confirm on-target activity.
Addressing variability in animal models of GERD for Pumosetrag studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models of Gastroesophageal Reflux Disease (GERD) in the study of Pumosetrag.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in GERD?
A1: this compound is a selective partial agonist of the serotonin 5-HT3 receptor.[1][2] In the context of GERD, its therapeutic potential is thought to stem from its ability to modulate gastrointestinal motility.[1] While the precise mechanisms in GERD are not fully elucidated, research on 5-HT3 receptor modulation in animals suggests a role in regulating transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[3][4] Studies in dogs have shown that 5-HT3 receptor antagonists can reduce the frequency of TLESRs. Additionally, 5-HT3 receptors are involved in the contractile activity of the lower esophageal sphincter (LES) in rats.
Q2: Is there an established, preferred animal model for studying this compound in GERD?
A2: There is no single, universally established model specifically for this compound. However, based on its prokinetic nature and the pathophysiology of GERD, rodent models of reflux esophagitis are commonly used and are appropriate. The most frequently utilized models for reflux esophagitis (RE) are surgically induced in Sprague-Dawley rats. A common and effective method involves a combination of fore-stomach-glandular transition ligation with pyloric insufficiency to induce reflux.
Q3: What are the expected outcomes of this compound administration in a GERD animal model?
A3: Based on clinical data, this compound is expected to reduce the number of acid reflux events and the percentage of time the esophageal pH is below 4. Preclinical studies on other 5-HT3 modulators suggest a potential reduction in the frequency of TLESRs. While this compound stimulates contractility in isolated rodent colonic muscle strips, clinical studies in humans did not show a significant change in basal LES pressure. Therefore, a significant increase in LES pressure may not be a primary outcome in animal studies.
Q4: What are the main sources of variability in GERD animal models?
A4: Variability in GERD animal models is a significant challenge and can arise from several factors:
-
Surgical Technique: Minor variations in surgical procedures, such as the degree of pyloric or esophageal ligation, can lead to significant differences in reflux severity.
-
Animal Strain and Species: Different species and strains of rodents have anatomical and physiological differences that can affect the development and severity of GERD. For example, Sprague-Dawley rats are most commonly used for reflux esophagitis models.
-
Post-operative Care: Differences in post-operative analgesia, hydration, and diet can impact animal recovery and the consistency of the model.
-
Diet: The composition of the diet, particularly high-fat content, can exacerbate GERD and introduce variability.
-
Biological Variability: Natural day-to-day variations in the amount of gastroesophageal reflux can occur in individual animals.
Troubleshooting Guides
Issue 1: High Variability in Esophageal pH Measurements
| Potential Cause | Troubleshooting Steps |
| Inconsistent Surgical Model | 1. Standardize Surgical Procedure: Ensure all surgeons are following an identical, detailed protocol. Consider using a single, experienced surgeon for all procedures in a study cohort. 2. Verify Model Consistency: Before initiating drug studies, run a pilot study to assess the variability of the surgical model. Establish clear inclusion/exclusion criteria for animals based on post-operative outcomes (e.g., weight loss, specific pH parameters). |
| Improper pH Probe Placement | 1. Consistent Placement: Ensure the pH probe is placed at the same anatomical location in the esophagus in all animals. This should be a predefined distance from a clear anatomical landmark. 2. Secure Fixation: Use appropriate methods to secure the probe and prevent displacement. |
| Day-to-Day Biological Variation | 1. Acclimatization Period: Allow for a sufficient acclimatization period for the animals after surgery and before baseline measurements. 2. Extended Monitoring: If possible, perform 48-hour pH monitoring to account for daily fluctuations and improve the reliability of baseline data. |
| Dietary Inconsistencies | 1. Standardized Diet: Use a standardized, pelleted diet for all animals. Avoid high-fat or liquid diets unless they are a specific component of the experimental design. 2. Controlled Feeding: Ensure all animals have ad libitum access to food and water, or follow a strict, controlled feeding schedule. |
Issue 2: No Significant Effect of this compound on Reflux Events
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosing | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose of this compound in your specific animal model. Clinical trial doses in humans were 0.2, 0.5, and 0.8 mg. 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to ensure adequate drug exposure in the animals. |
| Model Pathophysiology | 1. Model Selection: The chosen animal model may not be suitable for evaluating the specific mechanism of this compound. For example, if the model primarily relies on a mechanically fixed low LES pressure rather than frequent TLESRs, the drug's effect may be less pronounced. 2. Assess TLESRs: If technically feasible, incorporate methods to measure TLESRs to directly assess the drug's target mechanism. |
| Insufficient Statistical Power | 1. Power Analysis: Perform a power analysis based on pilot data to ensure a sufficient number of animals per group to detect a statistically significant effect. 2. Reduce Variability: Implement the steps outlined in "Issue 1" to reduce data variability and increase statistical power. |
Data Presentation
Table 1: Comparison of Common Surgical Models for Rodent GERD
| Model Type | Animal | Typical Modeling Time | Success Rate | Key Pathological Features | Reference |
| Cardiomyotomy + External Pyloric Ligation | Rat | 7-14 days | 83% | Mucosal hyperemia and erosion | |
| Fore-stomach-glandular transition ligation + Pyloric insufficiency | Rat | 14 days | High | Reflux esophagitis | |
| Esophagojejunal Anastomosis | Rat | 16 weeks | High (but with mortality) | Barrett's Esophagus |
Table 2: Clinical Efficacy of this compound in GERD Patients (7-day treatment)
| Dose | Mean Number of Acid Reflux Episodes (± SE) | Mean Percentage of Time with Esophageal pH < 4 | Reference |
| Placebo | 13.3 ± 1.1 | 16% | |
| 0.2 mg this compound | 10.8 ± 1.1 | Not significantly different from placebo | |
| 0.5 mg this compound | 9.5 ± 1.1 | 10% | |
| 0.8 mg this compound | 9.9 ± 1.1 | 10% |
Experimental Protocols
Protocol: Induction of Reflux Esophagitis in Rats (Modified from Cardiomyotomy + External Pyloric Ligation Model)
-
Animal Selection: Use male Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline laparotomy incision.
-
Gently expose the stomach and esophagus.
-
Perform a cardiomyotomy by making a longitudinal incision through the muscular layer of the lower esophageal sphincter, being careful not to puncture the mucosa.
-
Apply an external ligature around the pylorus to induce partial obstruction. The degree of ligation is critical and should be standardized (e.g., by tying around a catheter of a specific diameter which is then removed).
-
-
Post-operative Care:
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia and monitor the animals for recovery.
-
Provide free access to water and a standard diet.
-
-
Experimental Timeline:
-
Allow a 7-day recovery and model development period.
-
On day 8, perform baseline esophageal pH monitoring for 24 hours.
-
Administer this compound or vehicle for a specified period (e.g., 7 days).
-
Repeat esophageal pH monitoring on the final day of treatment.
-
At the end of the study, euthanize the animals and collect esophageal tissue for histological analysis.
-
Visualizations
Caption: Proposed signaling pathway for this compound in reducing GERD.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Role of 5-HT3 receptors in the control by cholecystokinin of transient relaxations of the inferior esophageal sphincter in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relevance of transient lower oesophageal sphincter relaxations in the pathophysiology and treatment of GORD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating 5-HT3 Receptor Specificity in Pumosetrag Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing Pumosetrag, a partial agonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate validation of this compound's specificity for the 5-HT3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MKC-733 or DDP-733) is an orally available gastroprokinetic agent that acts as a selective partial agonist at the 5-HT3 receptor.[1][2] Its prokinetic activity is thought to be mediated through its interaction with 5-HT3 receptors in the gastrointestinal tract.[3] In preclinical studies, this compound has been shown to stimulate colonic smooth muscle contractility in a dose-dependent manner, an effect that is inhibited by the 5-HT3 receptor antagonist ondansetron, confirming its action at this receptor.[4]
Q2: Why is it crucial to validate the 5-HT3 receptor specificity of this compound in my experiments?
Validating the specificity of this compound for the 5-HT3 receptor is essential for several reasons:
-
Attributing Observed Effects: To confidently attribute the physiological or pharmacological effects observed in your experiments to the modulation of the 5-HT3 receptor.
-
Ensuring Reproducibility: Rigorous validation of specificity ensures that your results are robust and reproducible by other researchers.
-
Drug Development: In a drug development context, a thorough understanding of a compound's selectivity profile is a critical component of its safety and efficacy assessment.
Q3: What are the key experiments to validate the 5-HT3 receptor specificity of this compound?
To validate the 5-HT3 receptor specificity of this compound, a combination of binding and functional assays should be performed. The two primary types of experiments are:
-
Competitive Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor and a panel of other relevant receptors (off-target screening).
-
In Vitro Functional Assays: To measure the functional potency (EC50 or IC50) and efficacy of this compound at the 5-HT3 receptor and assess its activity at other receptors.
Experimental Protocols and Data Presentation
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: Use a high-affinity 5-HT3 receptor antagonist radioligand, such as [3H]-Granisetron or [3H]-BRL 43694.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a high concentration of a known, unlabeled 5-HT3 receptor antagonist (e.g., Ondansetron).
-
Incubate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound | 5-HT3 | [3H]-Granisetron | Data not publicly available |
| Ondansetron (Control) | 5-HT3 | [3H]-Granisetron | Reference Value |
In Vitro Functional Assay: Calcium Flux
Activation of the 5-HT3 receptor, a ligand-gated ion channel, leads to an influx of cations, including Ca2+. This change in intracellular calcium can be measured using fluorescent calcium indicators.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of the human 5-HT3 receptor.
Methodology:
-
Cell Line: Use a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Procedure:
-
Plate the cells in a multi-well plate and load them with the calcium indicator dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Use a full agonist like Serotonin (5-HT) as a positive control.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation:
| Compound | Receptor | Assay Type | EC50 (nM) | % Maximal Response (vs. 5-HT) |
| This compound | 5-HT3 | Calcium Flux | Data not publicly available | Partial Agonist |
| Serotonin (5-HT) | 5-HT3 | Calcium Flux | Reference Value | 100% |
Off-Target Selectivity Screening
To confirm the specificity of this compound, it is essential to screen it against a panel of other relevant receptors, particularly other monoamine receptors.
Objective: To assess the binding affinity of this compound for a range of off-target receptors.
Methodology:
-
Utilize a commercially available receptor screening service or perform in-house competitive radioligand binding assays for a panel of receptors.
-
The panel should ideally include other serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT4, etc.), dopamine receptors (D1, D2), and adrenergic receptors (α1, α2, β1, β2).
-
The binding affinity (Ki) of this compound for each of these receptors should be determined.
Data Presentation:
| Receptor | This compound Ki (nM) |
| 5-HT3 | Primary Target |
| 5-HT1A | Data not publicly available |
| 5-HT2A | Data not publicly available |
| 5-HT4 | Data not publicly available |
| Dopamine D2 | Data not publicly available |
| Adrenergic α1 | Data not publicly available |
| ...and other relevant receptors | ... |
Note: A comprehensive public off-target profile for this compound is not available. A significantly higher Ki for off-targets compared to the 5-HT3 receptor would indicate high selectivity.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assay
| Possible Causes | Solutions |
| Radioligand sticking to filters or plates | Pre-soak filter plates in a blocking agent like 0.5% polyethyleneimine (PEI). Use low-protein-binding plates. |
| Hydrophobicity of this compound | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. Include bovine serum albumin (BSA) (e.g., 0.1%) in the assay buffer. |
| Insufficient washing | Increase the number of wash steps and ensure the wash buffer is ice-cold to minimize dissociation of the radioligand from the receptor. |
| High radioligand concentration | Use a radioligand concentration at or below its Kd for the receptor. |
Issue 2: Low Signal or High Variability in Calcium Flux Assay
| Possible Causes | Solutions |
| Low receptor expression | Ensure you are using a validated cell line with robust 5-HT3 receptor expression. Passage number of cells can affect expression levels. |
| Poor dye loading or leakage | Optimize the concentration of the calcium indicator dye and the loading time and temperature. Use a probenecid-containing buffer to prevent dye leakage. |
| Cell health | Ensure cells are healthy and not overgrown in the assay plate. Perform assays on cells that are 80-90% confluent. |
| Agonist desensitization | 5-HT3 receptors can desensitize upon prolonged exposure to an agonist. Ensure rapid and consistent addition of this compound and measure the peak response within the initial phase of activation. |
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Validation & Comparative
Pumosetrag vs. Ondansetron: A Comparative Analysis of 5-HT3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pumosetrag and ondansetron, focusing on their binding affinity for the 5-hydroxytryptamine-3 (5-HT3) receptor. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key biological and experimental processes to support research and development in pharmacology and medicinal chemistry.
Executive Summary
Quantitative Data Summary
The following table summarizes the available quantitative data for the 5-HT3 receptor binding affinity of ondansetron. Due to the limited availability of public data for this compound's binding affinity, a direct comparison is not currently feasible.
| Compound | Mechanism of Action | Binding Affinity (pKi) | Binding Affinity (IC50) | Receptor Source | Radioligand |
|---|---|---|---|---|---|
| Ondansetron | 5-HT3 Receptor Antagonist | 8.70 | 4.9 nM | Rat cerebral cortex membranes | [3H]GR65630 |
| This compound | 5-HT3 Receptor Partial Agonist | Data not publicly available | Data not publicly available | - | - |
Signaling Pathway and Experimental Workflow
To understand the interaction of these compounds with the 5-HT3 receptor, it is crucial to visualize the receptor's signaling pathway and the experimental workflow used to determine binding affinity.
The 5-HT3 receptor is a ligand-gated ion channel.[1] Upon binding of an agonist like serotonin, the channel opens, allowing the influx of cations such as Na+ and Ca2+, which leads to depolarization of the neuron and subsequent excitation.[1][2] Ondansetron, as an antagonist, binds to the receptor but does not activate it, thereby preventing serotonin from binding and initiating this signaling cascade.[3] this compound, a partial agonist, binds to the receptor and elicits a response that is weaker than that of the full agonist, serotonin.[4]
Experimental Protocols
The determination of binding affinity for 5-HT3 receptors is typically achieved through a competitive radioligand binding assay. Below is a detailed, generalized protocol.
Objective:
To determine the binding affinity (Ki) of a test compound (e.g., this compound or ondansetron) for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT3 receptor (e.g., rat cerebral cortex, HEK293 cells transfected with the 5-HT3A subunit).
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]GR65630.
-
Test Compounds: this compound and ondansetron, dissolved to create a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., unlabeled ondansetron or tropisetron) to determine non-specific binding.
-
Binding Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final membrane pellet in the binding buffer to a specific protein concentration.
-
-
Assay Setup:
-
In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and each concentration of the competitor compound.
-
Total Binding: Add receptor membranes, radioligand, and binding buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, binding buffer, and a saturating concentration of the non-specific binding control.
-
Competitor Binding: Add receptor membranes, radioligand, binding buffer, and varying concentrations of the test compound (this compound or ondansetron).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration of the reaction mixture through the glass fiber filters using the filtration apparatus.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
Ondansetron is a high-affinity 5-HT3 receptor antagonist with well-documented binding data. This compound is a selective partial agonist for the same receptor, but its specific binding affinity values are not as readily available in the literature. The provided experimental protocol for a competitive radioligand binding assay represents a standard method for determining such values, which would be essential for a direct and quantitative comparison of these two compounds. The distinct mechanisms of action of these drugs at the 5-HT3 receptor underscore the complexity of pharmacological intervention at this important therapeutic target.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pumosetrag and Alosetron in the Modulation of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pumosetrag and alosetron, two modulators of the serotonin 5-HT3 receptor, and their respective roles in managing visceral pain. While both compounds interact with the same receptor, their distinct mechanisms of action—this compound as a partial agonist and alosetron as a potent antagonist—lead to different therapeutic applications and clinical profiles. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for researchers and professionals in the field of gastroenterology and pharmacology.
Executive Summary
Alosetron is a well-established 5-HT3 receptor antagonist approved for the treatment of women with severe diarrhea-predominant irritable bowel syndrome (IBS-D) who have not responded to conventional therapies.[1] Its efficacy in reducing visceral pain and improving bowel symptoms is supported by extensive clinical trial data. However, its use is restricted due to the risk of serious gastrointestinal adverse events, including ischemic colitis and severe constipation.[2]
This compound, in contrast, is a 5-HT3 receptor partial agonist that has been investigated for constipation-predominant IBS (IBS-C) and gastroesophageal reflux disease (GERD).[2][3] As a partial agonist, it was developed with the aim of stimulating gastrointestinal motility and secretion.[2] Preclinical studies have indicated its prokinetic properties. However, clinical development appears to have stalled, and there is a lack of robust clinical data, particularly concerning its direct effects on visceral pain. To date, no head-to-head clinical trials comparing this compound and alosetron for visceral pain have been published.
Mechanism of Action and Signaling Pathways
Both this compound and alosetron target the 5-HT3 receptor, a ligand-gated ion channel extensively distributed on enteric neurons in the gastrointestinal tract. Activation of this receptor by serotonin (5-HT) is involved in the regulation of visceral pain, colonic transit, and intestinal secretion.
Alosetron , as a potent antagonist, blocks the 5-HT3 receptor. This action inhibits the depolarization of enteric neurons, thereby reducing the transmission of nociceptive signals from the gut to the central nervous system. This blockade leads to a decrease in visceral pain perception, a slowing of colonic transit, and a reduction in intestinal fluid secretion, which are beneficial in the context of IBS-D.
This compound acts as a partial agonist at the 5-HT3 receptor. This means it has a lower intrinsic activity compared to the full agonist, serotonin. In conditions of low serotonergic tone, it can stimulate the receptor, promoting gut motility and secretion, which could be beneficial for IBS-C. In theory, in the presence of high serotonin levels, a partial agonist could act as a competitive antagonist, potentially modulating visceral pain. However, clinical evidence to support this dual action in visceral pain is limited.
References
- 1. Effect of alosetron on bowel urgency and global symptoms in women with severe, diarrhea-predominant irritable bowel syndrome: analysis of two controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prokinetic Effects: Pumosetrag vs. Prucalopride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prokinetic effects of pumosetrag and prucalopride, supported by available experimental data. While prucalopride is a well-established selective 5-HT4 receptor agonist with a wealth of clinical data, this compound, a 5-HT3 partial agonist, has been investigated for similar indications, albeit with less publicly available quantitative data, making a direct robust comparison challenging.
Executive Summary
Prucalopride, a high-affinity selective serotonin 5-HT4 receptor agonist, has demonstrated significant prokinetic effects throughout the gastrointestinal (GI) tract. Extensive clinical trials have established its efficacy in accelerating colonic transit, improving gastric emptying, and hastening small bowel transit, leading to its approval for the treatment of chronic idiopathic constipation (CIC). In contrast, this compound is a partial agonist of the 5-HT3 receptor. Its prokinetic mechanism is less direct than that of 5-HT4 agonists and is thought to involve modulation of cholinergic pathways. Preclinical and early clinical studies have suggested its potential in treating conditions like irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). However, a comprehensive quantitative comparison is limited by the scarcity of publicly available data for this compound.
Mechanism of Action and Signaling Pathways
Prucalopride exerts its prokinetic effects by selectively binding to and activating 5-HT4 receptors on enteric neurons. This activation enhances the release of acetylcholine, a key neurotransmitter that stimulates muscle contractions and propels contents through the GI tract.[1][2] The signaling cascade initiated by 5-HT4 receptor activation primarily involves the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).
This compound , as a 5-HT3 partial agonist, has a more complex mechanism of action that is not as well-defined for prokinetic effects. 5-HT3 receptors are ligand-gated ion channels, and their activation on enteric neurons can modulate the release of various neurotransmitters. As a partial agonist, this compound may desensitize the receptor to the effects of endogenous serotonin, which can have varied effects on motility depending on the specific neuronal pathways involved. Preclinical studies suggest that this compound stimulates spontaneous contractility of colonic smooth muscle strips through 5-HT3 receptors.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and prucalopride. It is important to note the limited availability of public data for this compound, which restricts a direct quantitative comparison.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Parameter | Value | Species | Reference |
| Prucalopride | 5-HT4a | pKi | 8.6 | Human | [4] |
| 5-HT4b | pKi | 8.1 | Human | [4] | |
| This compound | 5-HT3 | Ki | Data not available | - | - |
pKi is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates stronger binding affinity.
Table 2: In Vitro Prokinetic Effects
| Compound | Assay | Parameter | Value | Species | Reference |
| Prucalopride | Guinea Pig Colon Contraction | pEC50 | 7.5 | Guinea Pig | |
| This compound | Colonic Smooth Muscle Contraction | - | Dose-dependent stimulation | Mouse, Rat, Guinea Pig |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 3: In Vivo Prokinetic Effects on Gastric Emptying
| Compound | Study Population | Dose | Effect on Gastric Emptying (T1/2) | Reference |
| Prucalopride | Healthy Volunteers | 4 mg/day for 6 days | Decreased from 49.8 min to 32.7 min | |
| Patients with Gastroparesis | 2 mg/day for 4 weeks | Decreased from 143 min (placebo) to 98 min | ||
| This compound | Patients with GERD | 0.2, 0.5, or 0.8 mg | Data on T1/2 not quantitatively reported |
Table 4: In Vivo Prokinetic Effects on Small Bowel Transit
| Compound | Study Population | Dose | Effect on Small Bowel Transit Time | Reference |
| Prucalopride | Hospitalized Patients | 2 mg single dose | Decreased from 275.5 min to 92 min | |
| This compound | - | - | Data not available | - |
Table 5: In Vivo Prokinetic Effects on Colonic Transit
| Compound | Study Population | Dose | Effect on Colonic Transit Time | Reference |
| Prucalopride | Patients with Chronic Constipation | 1 & 2 mg | Decreased by 12.0 hours (from 54.8 h to 42.8 h) | |
| Patients with Chronic Constipation | 2 mg | Reduced by 12.0 hours | ||
| Patients with Chronic Constipation | 4 mg | Reduced by 13.9 hours | ||
| This compound | Patients with IBS-C | 2.4 - 8 mg/day | Statistically significant efficacy (quantitative data not specified) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of typical protocols used to assess the prokinetic effects of these compounds.
Radioligand Binding Assay
A radioligand binding assay is used to determine the affinity of a drug for its receptor. The general steps are as follows:
-
Preparation of Receptor Source: Membranes from cells expressing the target receptor (e.g., 5-HT4 or 5-HT3) are isolated.
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand that is known to bind to the receptor, along with varying concentrations of the unlabeled test drug (this compound or prucalopride).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be derived.
In Vitro Contractility Studies
These studies assess the direct effect of a drug on the contraction of isolated intestinal muscle tissue.
-
Tissue Preparation: A segment of intestine (e.g., ileum or colon) is isolated from an animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution.
-
Transducer Attachment: The tissue is connected to a force transducer to measure muscle contractions.
-
Drug Administration: Increasing concentrations of the test drug are added to the organ bath.
-
Measurement: The force and frequency of muscle contractions are recorded.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the drug.
In Vivo Gastric Emptying Scintigraphy
This non-invasive technique measures the rate at which food leaves the stomach.
-
Radiolabeled Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).
-
Imaging: A gamma camera is used to take images of the stomach at various time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying half-time (T1/2), which is the time it takes for half of the meal to leave the stomach.
Conclusion
Prucalopride is a well-characterized, high-affinity selective 5-HT4 receptor agonist with robust clinical evidence supporting its prokinetic effects across the entire gastrointestinal tract. The quantitative data from numerous studies consistently demonstrate its ability to accelerate gastric emptying, small bowel transit, and colonic transit, translating to significant clinical benefits for patients with chronic constipation.
This compound, a 5-HT3 partial agonist, has shown promise as a prokinetic agent in early-phase studies for IBS-C and GERD. However, the lack of publicly available, detailed quantitative data on its receptor binding affinity and its effects on gastrointestinal transit times in direct comparison to placebo or other prokinetics makes a comprehensive and objective comparison with prucalopride challenging. While preclinical data suggest a prokinetic effect, further publication of robust clinical trial data is needed to fully elucidate its efficacy and position it relative to established prokinetic agents like prucalopride.
For researchers and drug developers, prucalopride serves as a benchmark for a selective serotonergic prokinetic agent with proven efficacy. The development of this compound highlights the ongoing exploration of different serotonergic pathways for the management of gastrointestinal motility disorders. Future head-to-head clinical trials would be invaluable in directly comparing the prokinetic effects and clinical utility of these two distinct pharmacological approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding Criteria for Slow Colonic Transit in Patients Being Evaluated for Chronic Constipation by Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 4. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pumosetrag and Tegaserod in Preclinical Models of Constipation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and physiological effects of pumosetrag and tegaserod in preclinical models relevant to constipation. While both agents have been investigated for constipation-predominant irritable bowel syndrome (IBS-C), they operate through distinct serotonergic pathways, leading to different pharmacological profiles.
Executive Summary
This compound, a partial agonist of the 5-HT3 receptor, and tegaserod, a partial agonist of the 5-HT4 receptor, both exhibit prokinetic properties in preclinical constipation models. However, their mechanisms of action, receptor binding profiles, and downstream effects on gastrointestinal motility and visceral sensitivity differ significantly. Tegaserod primarily enhances the peristaltic reflex and intestinal secretion through 5-HT4 receptor activation. In contrast, this compound's prokinetic effects are mediated by the 5-HT3 receptor, a ligand-gated ion channel, which is unconventionally associated with pro-motility effects, as 5-HT3 antagonists are typically used to slow transit. This comparison elucidates these differences with available preclinical data.
Mechanism of Action and Signaling Pathways
Tegaserod: A 5-HT4 Receptor Partial Agonist
Tegaserod acts as a partial agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.[1] Activation of the 5-HT4 receptor on presynaptic terminals of cholinergic neurons in the enteric nervous system enhances the release of acetylcholine (ACh).[2] This increased ACh availability stimulates smooth muscle contraction, leading to an augmented peristaltic reflex and accelerated gastrointestinal transit.[1][2] Furthermore, 5-HT4 receptor activation on intestinal enterocytes is believed to increase fluid secretion into the gut lumen, which helps to soften stool.[3]
Figure 1: Tegaserod's 5-HT4 Receptor Signaling Pathway.
This compound: A 5-HT3 Receptor Partial Agonist
This compound is a partial agonist of the 5-HT3 receptor, which is a ligand-gated ion channel. The prokinetic mechanism of a 5-HT3 agonist in constipation is less conventional, as 5-HT3 antagonists are known to slow gastrointestinal transit and are used for diarrhea-predominant IBS. However, preclinical studies suggest that this compound stimulates spontaneous contractility of colonic smooth muscle strips. It is hypothesized that as a partial agonist, this compound may modulate the activity of the 5-HT3 receptor in a way that normalizes bowel function rather than simply inhibiting or over-stimulating it. It has also been suggested that this compound causes a rise in ion transport across the gut wall, leading to enhanced water secretion.
Figure 2: Proposed Mechanism of Action for this compound.
Receptor Binding Affinity
A comparison of the receptor binding profiles of tegaserod and this compound highlights their distinct targets.
| Receptor Subtype | Tegaserod (pKi) | This compound (pKi) |
| 5-HT4 | 8.4 | Data not available |
| 5-HT3 | No significant affinity | High affinity (specific values not publicly available) |
| 5-HT2A | 7.5 | Data not available |
| 5-HT2B | 8.4 | Data not available |
| 5-HT2C | 7.0 | Data not available |
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
Preclinical Efficacy in Constipation Models
Direct head-to-head comparative studies are limited. The following data is compiled from separate studies utilizing established preclinical models of constipation.
Effects on Colonic Motility and Transit
| Drug | Animal Model | Endpoint | Key Findings | Citation |
| Tegaserod | Conscious guinea pigs | Colonic transit | Subcutaneous administration (1 and 3 mg/kg) evoked a 5-HT4 receptor-mediated increase in colonic transit. | |
| This compound | Mice with clonidine-induced constipation | Colonic propulsion | Dose-dependently restored colonic propulsion. | |
| Tegaserod | Mice with acute necrotizing pancreatitis (ileus model) | Gastrointestinal transit (Geometric Center) | Significantly ameliorated the decrease in geometric center, indicating improved transit. | |
| This compound (MKC-733) | Healthy male humans | Small intestinal transit | Accelerated small intestinal transit. |
Effects on Colonic Contractility (In Vitro)
| Drug | Preparation | Endpoint | Key Findings | Citation |
| Tegaserod | Guinea-pig isolated colon | Contraction | Produced 5-HT4 receptor-mediated contraction with a pEC50 of 8.3. | |
| This compound | Isolated mouse, rat, and guinea pig colonic smooth muscle strips | Spontaneous contractility | Stimulated spontaneous contractility in a dose-dependent manner through 5-HT3 receptors. |
Effects on Visceral Sensitivity
Visceral hypersensitivity is a key component of IBS-C. The effects of both drugs on this parameter have been investigated.
| Drug | Animal Model | Endpoint | Key Findings | Citation |
| Tegaserod | Animal models (unspecified) | Visceral afferent firing | Reduced visceral afferent firing in response to distension. | |
| Tegaserod | Patients with IBS | Rectal sensitivity | Significantly reduced sensitivity to rectal distension. | |
| This compound | Data not available | - | No specific preclinical data on visceral sensitivity was identified in the search results. | - |
Experimental Protocols
Loperamide-Induced Constipation Model
A commonly used model to induce constipation in rodents involves the administration of loperamide, a µ-opioid receptor agonist that inhibits peristalsis.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Induction of Constipation: Loperamide (e.g., 3 mg/kg, intraperitoneally or orally) is administered.
-
Treatment: Test compounds (this compound or tegaserod) or vehicle are administered at various doses, typically 30-60 minutes after loperamide.
-
Endpoint Measurement (Colonic Transit): A marker (e.g., charcoal meal or radiolabeled chromium) is administered orally. After a set time, the animals are euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured. The geometric center (GC) can be calculated to quantify transit.
Measurement of Visceral Sensitivity (Colorectal Distension)
This model assesses visceral pain by measuring the animal's response to balloon distension of the colon.
-
Animals: Rats are typically used.
-
Procedure: A balloon catheter is inserted into the distal colon. The balloon is inflated to various pressures or volumes.
-
Endpoint Measurement: The visceromotor response (VMR), which is the contraction of the abdominal and hind limb musculature, is quantified using electromyography (EMG) electrodes sutured into the abdominal wall. A reduction in the VMR at a given distension pressure indicates an analgesic effect.
Figure 3: Typical Experimental Workflows.
Discussion and Conclusion
The available preclinical data indicate that both this compound and tegaserod have the potential to alleviate constipation, albeit through different serotonergic pathways. Tegaserod's mechanism via 5-HT4 receptor agonism is well-established and aligns with the known roles of this receptor in promoting gut motility and secretion. The prokinetic action of this compound as a 5-HT3 partial agonist is more novel and suggests a more complex role for the 5-HT3 receptor in regulating colonic function than previously understood.
A key difference lies in their receptor selectivity. Tegaserod also exhibits high affinity for the 5-HT2B receptor, where it acts as an antagonist. The clinical implications of this are still under investigation. The full receptor binding profile of this compound is not as extensively published, which makes a complete comparison of off-target effects challenging.
For drug development professionals, the choice between a 5-HT4 and a 5-HT3 partial agonist approach for constipation would depend on the desired specificity of action and the targeted patient population. The distinct mechanisms suggest that they may have different efficacy and side-effect profiles. For instance, the role of 5-HT3 receptors in nausea and visceral pain perception is well-known, and a partial agonist like this compound could potentially modulate these sensations differently than a 5-HT4 agonist.
Further head-to-head preclinical studies are warranted to directly compare the potency, efficacy, and safety of these two distinct pharmacological approaches to treating constipation. Such studies would be invaluable in guiding the development of next-generation therapies for IBS-C and other motility disorders.
References
- 1. Review article: tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tegaserod for Irritable Bowel Syndrome With Constipation in Women Younger Than 65 Years Without Cardiovascular Disease: Pooled Analyses of 4 Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tegaserod for constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pumosetrag and Other Prokinetic Agents for Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
Prokinetic agents are a cornerstone in the management of gastrointestinal (GI) motility disorders, a group of conditions characterized by impaired movement of the GI tract. This guide provides a comprehensive, data-driven comparison of Pumosetrag, a novel prokinetic agent, with other established classes of prokinetics, including 5-HT4 receptor agonists, D2 receptor antagonists, motilin receptor agonists, and ghrelin receptor agonists. This objective analysis is supported by available experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
This compound, a partial agonist of the 5-HT3 receptor, represents a distinct mechanistic approach to enhancing gastrointestinal motility. While clinical trial data for this compound is emerging, particularly in gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C)[1][2][3], a direct head-to-head comparison with other prokinetic classes in the same clinical trial is not yet available in the published literature. This guide, therefore, presents a comparative analysis based on data from individual studies to highlight the relative pharmacological profiles, efficacy, and safety of each agent.
Mechanism of Action: A Divergent Approach
Prokinetic agents enhance GI motility through various signaling pathways. This compound's unique mechanism as a 5-HT3 partial agonist sets it apart from other classes.
-
This compound (5-HT3 Partial Agonist): The prokinetic effect of 5-HT3 receptor partial agonism is thought to involve the modulation of acetylcholine release in the enteric nervous system, thereby stimulating gut contractility. Unlike 5-HT3 antagonists which can cause constipation, the partial agonism of this compound aims to normalize bowel function without over-inhibiting the receptor[4]. Preclinical studies have shown that this compound stimulates the contractility of isolated colonic smooth muscle strips[3].
-
5-HT4 Receptor Agonists (e.g., Prucalopride, Felcisetrag): These agents activate 5-HT4 receptors on enteric neurons, leading to the release of acetylcholine and subsequent stimulation of peristalsis. They have demonstrated efficacy in accelerating gastric emptying, small bowel, and colonic transit.
-
D2 Receptor Antagonists (e.g., Metoclopramide, Domperidone): These drugs block dopamine D2 receptors in the GI tract, which increases the release of acetylcholine from cholinergic motor neurons in the myenteric plexus, thereby enhancing motility. They also have anti-emetic effects due to their action on the chemoreceptor trigger zone.
-
Motilin Receptor Agonists (e.g., Erythromycin): These agents mimic the action of motilin, a hormone that stimulates phase III of the migrating motor complex (MMC) in the stomach and small intestine, leading to powerful contractions that clear the gut during fasting.
-
Ghrelin Receptor Agonists (e.g., Relamorelin): Ghrelin, a gut hormone, and its agonists stimulate gastric emptying and intestinal motility, making them potential therapeutic targets for gastroparesis.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of each prokinetic agent class.
Head-to-Head Comparison of Efficacy
The following tables summarize available quantitative data from clinical trials. It is crucial to note that these data are not from direct comparative studies and should be interpreted with caution due to variations in study design, patient populations, and methodologies.
Table 1: this compound Efficacy Data in GERD
| Endpoint | This compound (0.5 mg) | This compound (0.8 mg) | Placebo | p-value vs Placebo | Reference |
| Number of Acid Reflux Episodes | 9.5 ± 1.1 | 9.9 ± 1.1 | 13.3 ± 1.1 | < 0.05 | |
| Percentage of Time pH < 4 | 10% | 10% | 16% | < 0.05 |
Table 2: Efficacy of Other Prokinetic Agents in Various Conditions
| Agent (Class) | Condition | Key Efficacy Endpoint | Result | Reference |
| Felcisetrag (5-HT4 Agonist) | Gastroparesis | Gastric Emptying T1/2 | Significantly accelerated vs placebo (p < 0.01) | |
| ATI-7505 (5-HT4 Agonist) | Healthy Volunteers | Geometric Center at 24h (Colonic Transit) | Increased vs placebo (p = 0.031) | |
| Metoclopramide (D2 Antagonist) | Diabetic Gastroparesis | Reduction in Nausea and Postprandial Fullness | Statistically significant improvement vs placebo | |
| Domperidone (D2 Antagonist) | Gastric Motor Function | Peristaltic Activity, Gastric Emptying, Small Bowel Transit | Significantly superior to placebo | |
| Erythromycin (Motilin Agonist) | Myotonic Dystrophy Type 1 | Serum Creatinine Kinase (CK) Levels | Decreased vs placebo (p = 0.070) |
Safety and Tolerability Profile
This compound: In a study on GERD patients, this compound was well-tolerated. In trials for IBS-C, mild nausea and abdominal discomfort were reported.
5-HT4 Receptor Agonists: Newer, highly selective 5-HT4 agonists like prucalopride and felcisetrag have shown favorable cardiac safety profiles, a significant improvement over older agents like cisapride which was withdrawn due to cardiac arrhythmias.
D2 Receptor Antagonists: Metoclopramide can cause extrapyramidal side effects and tardive dyskinesia with long-term use. Domperidone has a lower risk of central nervous system side effects but carries a risk of cardiac arrhythmias.
Motilin Receptor Agonists: The primary concern with erythromycin is the development of bacterial resistance and tachyphylaxis (loss of efficacy) with long-term use.
Ghrelin Receptor Agonists: The long-term safety profile of ghrelin agonists is still under investigation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these prokinetic agents.
Gastric Emptying Scintigraphy
This is the gold standard for measuring gastric emptying.
-
Patient Preparation: Patients typically fast overnight. Medications that could affect gastric motility are discontinued prior to the study.
-
Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white meal, is labeled with a radioisotope (e.g., 99mTc-sulfur colloid).
-
Image Acquisition: A gamma camera acquires images of the stomach at specified time points (e.g., immediately after meal ingestion and at 1, 2, and 4 hours) to measure the amount of radioactivity remaining in the stomach.
-
Data Analysis: The percentage of gastric retention at each time point is calculated.
Esophageal Manometry and pH Monitoring
These tests are used to assess esophageal motor function and reflux.
-
Catheter Placement: A thin, flexible catheter with pressure sensors and a pH electrode is passed through the nose and into the esophagus and stomach.
-
Manometry Protocol: The patient performs a series of wet and dry swallows. The pressure sensors record the contractility of the esophageal body and the function of the upper and lower esophageal sphincters.
-
24-Hour pH Monitoring: The pH electrode continuously measures the acidity in the esophagus over a 24-hour period while the patient goes about their normal activities and records symptoms in a diary.
-
Data Analysis: The manometry data provides information on esophageal motility patterns. The pH data is analyzed to determine the frequency and duration of acid reflux episodes and their correlation with patient symptoms.
Conclusion
This compound, with its novel 5-HT3 partial agonist mechanism, offers a promising new avenue for the treatment of GI motility disorders. While direct comparative efficacy data against other prokinetic classes is currently limited, the available evidence suggests a favorable safety profile and efficacy in reducing acid reflux in GERD. Further head-to-head clinical trials are warranted to definitively establish its position relative to 5-HT4 agonists, D2 antagonists, motilin agonists, and ghrelin agonists. Researchers and clinicians should consider the distinct mechanistic profiles and the available efficacy and safety data for each class when designing future studies and selecting therapeutic strategies for patients with motility disorders.
References
- 1. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. obesityhealthmatters.com [obesityhealthmatters.com]
- 3. researchgate.net [researchgate.net]
- 4. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]
Pumosetrag Validation in Ondansetron-Ineffective Models: A Comparative Analysis
Currently, there is a lack of publicly available scientific literature, clinical trial data, or preclinical studies directly comparing the efficacy of pumosetrag in models where ondansetron has been proven ineffective. While both this compound and ondansetron interact with the 5-HT3 receptor, their distinct mechanisms of action as a partial agonist and antagonist, respectively, suggest differential effects that could be explored in contexts of ondansetron resistance. However, dedicated studies to validate this hypothesis are not available in the public domain.
This guide, therefore, cannot provide direct experimental data and protocols for such a comparison. Instead, it will offer a foundational overview of both compounds, their mechanisms of action, and the known factors contributing to ondansetron ineffectiveness. This information is intended to provide a scientific rationale for why such comparative studies would be valuable and to outline the hypothetical experimental designs that could be employed.
Understanding this compound and Ondansetron
| Feature | This compound | Ondansetron |
| Drug Class | 5-HT3 Receptor Partial Agonist | 5-HT3 Receptor Antagonist |
| Primary Indication | Investigated for Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroesophageal Reflux Disease (GERD) | Prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) |
| Mechanism of Action | Binds to and partially activates 5-HT3 receptors. | Competitively blocks the binding of serotonin to 5-HT3 receptors. |
Signaling Pathways and Mechanisms of Action
Ondansetron, a selective 5-HT3 receptor antagonist, exerts its antiemetic effects by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] The binding of serotonin to these receptors, often released in response to chemotherapy or surgery, initiates the vomiting reflex.[1][2]
This compound, in contrast, is a partial agonist at the 5-HT3 receptor. This means it binds to the same receptor but elicits a submaximal response compared to the full agonist, serotonin. In the context of gastrointestinal motility, this partial agonism is thought to normalize function, which is why it has been investigated for conditions like IBS-C and GERD.
Models of Ondansetron Ineffectiveness
The failure of ondansetron to control nausea and vomiting in some patients is a recognized clinical challenge. The underlying reasons for this ineffectiveness are multifactorial and can include:
-
Pharmacogenetic Variations: Polymorphisms in the genes encoding the drug-metabolizing enzyme CYP2D6, the drug transporter ABCB1 (P-glycoprotein), and the 5-HT3 receptor subunits can lead to altered drug metabolism, distribution, and target binding, thereby reducing ondansetron's efficacy.
-
Receptor Upregulation or Desensitization: Chronic exposure to ondansetron or other 5-HT3 antagonists could potentially lead to changes in the number or sensitivity of 5-HT3 receptors.
-
Activation of Alternative Emetic Pathways: Nausea and vomiting are complex processes involving multiple neurotransmitter systems. In some cases, pathways not mediated by serotonin, such as those involving dopamine or substance P, may be predominant.
Hypothetical Experimental Design for this compound Validation
To validate the efficacy of this compound in models where ondansetron is ineffective, a series of preclinical and clinical studies would be necessary.
Preclinical Models
A potential experimental workflow could involve inducing emesis in animal models known to exhibit variable responses to ondansetron.
Experimental Protocol:
-
Animal Model Selection: Ferrets are a commonly used model for emesis studies due to their well-developed vomiting reflex.
-
Emesis Induction: Administration of a chemotherapeutic agent like cisplatin would be used to induce nausea and vomiting.
-
Grouping: Animals would be divided into groups receiving:
-
Vehicle (control)
-
Ondansetron
-
This compound
-
A combination of ondansetron and this compound
-
-
Data Collection: The primary endpoints would be the number of retches and vomits over a defined observation period. Secondary endpoints could include measures of nausea-like behavior (e.g., pica).
-
Pharmacogenetic Analysis: Genotyping of the animals for relevant polymorphisms in CYP2D6, ABCB1, and 5-HT3 receptor genes could help correlate treatment response with genetic makeup.
Clinical Studies
Following promising preclinical data, clinical trials in patient populations with a history of ondansetron failure would be the next logical step.
Experimental Protocol:
-
Patient Population: Patients undergoing highly emetogenic chemotherapy who have previously experienced breakthrough nausea and vomiting despite ondansetron prophylaxis.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study would be ideal to minimize inter-patient variability.
-
Interventions: Patients would be randomized to receive either this compound or a placebo during their chemotherapy cycles.
-
Outcome Measures:
-
Primary: Complete response rate (no emesis and no use of rescue medication).
-
Secondary: Severity and frequency of nausea (assessed using visual analog scales), patient-reported outcomes on quality of life.
-
-
Pharmacogenomic Sub-studies: Blood samples would be collected for genotyping to identify predictors of response to this compound.
Conclusion
While a direct comparison of this compound and ondansetron in models of ondansetron ineffectiveness is not currently available, the distinct pharmacological profiles of these two drugs provide a strong rationale for future research in this area. This compound's partial agonism at the 5-HT3 receptor could potentially offer a therapeutic advantage in patients who do not respond to 5-HT3 receptor antagonism. Rigorous preclinical and clinical studies are warranted to investigate this possibility and to potentially provide a new therapeutic option for a significant unmet need in the management of nausea and vomiting.
References
Pumosetrag's Differential Impact on Colonic and Small Intestine Motility: A Comparative Analysis
Pumosetrag, a partial agonist of the 5-HT3 receptor, has demonstrated prokinetic effects on both the colon and the small intestine. However, the magnitude of its influence appears to differ between these two regions of the gastrointestinal tract. This guide provides a comparative analysis of this compound's effects on colonic versus small intestine motility, supported by available experimental data, and contrasts its performance with other prokinetic agents.
This compound, also known as MKC-733, has been investigated for its potential therapeutic role in disorders characterized by slow gut transit, such as constipation-predominant irritable bowel syndrome (IBS-C). Its mechanism of action involves the partial activation of 5-HT3 receptors, which are known to play a role in regulating gut motility.
Comparative Effects on Intestinal Motility
Preclinical and clinical studies have provided insights into the region-specific effects of this compound on gastrointestinal motility. Preclinical evidence in animal models, including mice, rats, and guinea pigs, has shown that this compound stimulates the contractility of colonic smooth muscle and enhances colonic propulsion.[1]
Human studies have further elucidated these effects. A study in healthy volunteers revealed that a 4 mg dose of this compound significantly accelerates small intestinal transit (P = 0.038).[2] In contrast, a study involving constipated individuals demonstrated that 0.5 mg of this compound administered twice daily led to a significant increase in colonic transit, as measured by the geometric mean of radio-opaque markers (7.1 ± 0.9 for this compound vs. 5.9 ± 0.5 for placebo; P < 0.05) and the percentage of marker elimination (60.0 ± 35.8% for this compound vs. 13.3 ± 19.4% for placebo; P < 0.05) in a subgroup with baseline low bowel motility.[3]
Data Presentation: this compound's Effect on Intestinal Transit
| Parameter | Intestinal Region | Dosage | Population | Key Finding | P-value |
| Small Intestinal Transit | Small Intestine | 4 mg (single dose) | Healthy Volunteers | Accelerated transit | 0.038[2] |
| Colonic Transit (Geometric Mean) | Colon | 0.5 mg (twice daily) | Constipated Subjects (low motility subgroup) | Increased geometric mean of markers | < 0.05[3] |
| Colonic Transit (% Elimination) | Colon | 0.5 mg (twice daily) | Constipated Subjects (low motility subgroup) | Increased percentage of marker elimination | < 0.05 |
Comparison with Alternative Prokinetic Agents
To provide a broader context, the effects of this compound can be compared with other prokinetic agents that target different serotonergic receptors, such as 5-HT4 receptor agonists.
| Drug | Mechanism of Action | Effect on Small Intestine | Effect on Colon |
| This compound | 5-HT3 Partial Agonist | Accelerates transit | Stimulates contractility and propulsion |
| Prucalopride | 5-HT4 Receptor Agonist | Accelerates transit | Accelerates transit |
| Velusetrag | 5-HT4 Receptor Agonist | Accelerates transit | Accelerates transit |
Experimental Protocols
Measurement of Small Intestinal Transit in Humans (Scintigraphy)
The effect of this compound on small intestinal transit in healthy volunteers was assessed using gamma scintigraphy. This non-invasive technique involves the ingestion of a radiolabeled meal, and subsequent imaging to track its movement through the gastrointestinal tract.
Protocol:
-
Radiolabeled Meal: Subjects consume a standardized liquid meal containing a radioactive isotope (e.g., Technetium-99m).
-
Imaging: A gamma camera is used to acquire sequential images of the abdomen at specified time intervals.
-
Data Analysis: The transit of the radiolabel through the small intestine is quantified by measuring the time it takes for the meal to reach the cecum (or by calculating the percentage of the meal that has entered the colon at a specific time point).
Measurement of Colonic Transit in Humans (Radio-opaque Markers)
The prokinetic effect of this compound on the colon in constipated subjects was evaluated using radio-opaque markers. This method involves the ingestion of indigestible markers that are visible on X-ray.
Protocol:
-
Marker Ingestion: Subjects ingest a specific number of radio-opaque markers.
-
Abdominal X-rays: Abdominal X-rays are taken at predetermined time points (e.g., daily) to visualize the location and number of markers within the colon.
-
Data Analysis: Colonic transit time is calculated based on the number and distribution of the markers in different segments of the colon over time. The geometric center, a weighted average of the marker distribution, is often used as a quantitative measure of overall colonic transit.
Signaling Pathway and Experimental Workflow
The prokinetic effects of this compound are initiated by its partial agonism at the 5-HT3 receptor on enteric neurons. This interaction is believed to trigger a downstream signaling cascade that ultimately leads to increased smooth muscle contraction and enhanced intestinal motility.
Caption: this compound signaling pathway in enhancing gut motility.
Caption: Workflow for assessing this compound's effect on motility.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of a novel 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pumosetrag's Partial Agonism at the 5-HT3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT3 receptor partial agonist, Pumosetrag (also known as MKC-733), with established reference compounds. The data presented herein is intended to facilitate the validation of this compound's partial agonism and provide a framework for its characterization in preclinical and clinical research.
Introduction to this compound and 5-HT3 Receptor Modulation
This compound is a novel compound identified as a partial agonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for conditions such as chemotherapy-induced nausea and vomiting and irritable bowel syndrome (IBS).[3] While full agonists robustly activate the receptor and antagonists block its activation, partial agonists like this compound exhibit a dual action: they can elicit a submaximal response on their own and competitively inhibit the effects of full agonists. This nuanced mechanism of action may offer a therapeutic advantage by modulating receptor activity within a desired physiological range, potentially minimizing side effects associated with full activation or complete blockade.
Comparative Pharmacological Data
To validate the partial agonist profile of this compound, its pharmacological properties must be compared against those of known full agonists and antagonists at the 5-HT3 receptor. The following table summarizes key in vitro pharmacological parameters for this compound and selected reference compounds.
| Compound | Class | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximum Effect (Emax) | Intrinsic Activity (α) |
| This compound | Partial Agonist | Data not available | Data not available | Data not available | Data not available |
| Serotonin (5-HT) | Full Agonist | ~100 - 1000 | ~100 - 1000 | 100% | 1.0 |
| m-CPBG | Full Agonist | ~1 - 10 | ~10 - 100 | ~100% | ~1.0 |
| Ondansetron | Antagonist | ~1 - 10 | - | 0% | 0 |
| Granisetron | Antagonist | ~0.1 - 1 | - | 0% | 0 |
Note: Specific quantitative data for this compound from direct comparative in vitro studies is not publicly available in the searched literature. The values for reference compounds are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with the 5-HT3 receptor and validate partial agonism.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and reference compounds to the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells heterologously expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled 5-HT3 receptor antagonist with high affinity, such as [³H]granisetron or [³H]ondansetron, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound, serotonin, m-CPBG, ondansetron, or granisetron).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Imaging
Objective: To measure the ability of this compound and reference agonists to activate the 5-HT3 receptor and determine their potency (EC50) and efficacy (Emax).
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the 5-HT3 receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Stimulation: The cells are exposed to increasing concentrations of the test agonist (this compound, serotonin, or m-CPBG).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorescence plate reader or a microscope.
-
Data Analysis: The increase in fluorescence is plotted against the agonist concentration to generate a dose-response curve. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) are determined by fitting the data to a sigmoidal dose-response equation. The intrinsic activity (α) of a partial agonist is calculated as the ratio of its Emax to the Emax of a full agonist.
-
Antagonist Challenge: To confirm the involvement of the 5-HT3 receptor, the effect of the agonist is measured in the presence and absence of a known 5-HT3 receptor antagonist (e.g., ondansetron).
Schild Analysis for Antagonism
Objective: To determine the nature of antagonism (competitive vs. non-competitive) and the affinity (pA2) of an antagonist.
Methodology:
-
Agonist Dose-Response Curves: A cumulative concentration-response curve for a full agonist (e.g., serotonin) is generated in a functional assay (e.g., calcium imaging or electrophysiology).
-
Antagonist Incubation: The experiment is repeated in the presence of several fixed concentrations of the antagonist (e.g., ondansetron or granisetron). The antagonist is allowed to equilibrate with the tissue or cells before adding the agonist.
-
Data Analysis: The agonist dose-response curves in the presence of the antagonist should show a parallel rightward shift for a competitive antagonist. The dose ratio (DR) is calculated for each antagonist concentration as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Schild Plot: A Schild plot is constructed by plotting log(DR-1) against the logarithm of the molar concentration of the antagonist. For a competitive antagonist, the slope of the Schild regression line should not be significantly different from 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT3 receptor signaling pathway, a typical experimental workflow, and the theoretical basis of partial agonism.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Calcium Imaging Workflow.
Caption: Partial Agonism Concept.
Conclusion
The validation of this compound's partial agonism at the 5-HT3 receptor requires rigorous in vitro characterization against well-defined full agonists and antagonists. The experimental protocols and comparative framework provided in this guide offer a systematic approach for researchers to determine the binding affinity, functional potency, and intrinsic activity of this compound. Such data is crucial for understanding its mechanism of action and for the continued development of this and other next-generation 5-HT3 receptor modulators. The unique profile of a partial agonist holds promise for refined therapeutic interventions, and a thorough understanding of its pharmacology is the cornerstone of its successful clinical translation.
References
- 1. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for partial agonism in 5-HT3A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pumosetrag vs. Established GERD Therapies: A Preclinical Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pumosetrag, a novel 5-HT3 partial agonist, against established gastroesophageal reflux disease (GERD) treatments, namely proton pump inhibitors (PPIs) and histamine H2-receptor antagonists (H2RAs), based on available preclinical data from animal models. While direct head-to-head comparative studies are limited, this document synthesizes existing findings to offer insights into their respective mechanisms and potential efficacy.
Executive Summary
This compound, with its prokinetic and potential lower esophageal sphincter (LES) pressure modulating effects, presents a different therapeutic approach to GERD compared to the acid-suppressing mechanisms of PPIs and H2RAs. Preclinical evidence suggests this compound's potential in enhancing gastrointestinal motility. In contrast, PPIs and H2RAs have a well-established record in animal models of effectively reducing gastric acidity and mitigating esophageal damage. The following sections detail the available data, experimental methodologies, and mechanistic pathways.
Data Presentation
Disclaimer: The following tables summarize data from various independent studies. Direct comparison should be approached with caution due to differences in animal models, experimental protocols, and outcome measures.
Table 1: Comparative Efficacy in Animal Models of GERD
| Parameter | This compound | Proton Pump Inhibitors (e.g., Omeprazole, Lansoprazole) | H2-Receptor Antagonists (e.g., Ranitidine) |
| Effect on Esophageal pH | Data from dedicated animal studies on esophageal pH is limited. Human studies show a reduction in the number of acid reflux events and the percentage of time with pH <4[1][2]. | Significantly increases intragastric and intra-esophageal pH. Reduces time with esophageal pH < 4[3]. | Reduces the total number of acid reflux episodes and decreases esophageal acid contact time[4][5]. |
| Reduction of Esophageal Lesions | Preclinical data on the reduction of esophageal lesions in GERD animal models is not readily available. | Effectively promotes the healing of erosive esophagitis in rat models of chronic acid reflux. | Can reduce the severity of esophageal lesions, though generally considered less effective than PPIs. |
| Effect on Lower Esophageal Sphincter (LES) Pressure | Some reports suggest an increase in LES basal pressure in experimental animal models. However, human studies have not shown a significant change in LESP. | Studies in rats have shown that PPIs like omeprazole, lansoprazole, and pantoprazole can induce relaxation of the LES. | In vitro studies in rats suggest that ranitidine does not cause a significant direct change in LES tone at therapeutic doses. |
| Effect on Gastric Motility | Preclinical studies indicate that this compound has gastroprokinetic activities, stimulating spontaneous contractility of isolated mouse, rat, and guinea pig colonic smooth muscle. | No primary effect on gastric motility. | Generally do not have a significant direct effect on gastric motility. |
Mechanism of Action
This compound: A Novel 5-HT3 Partial Agonist
This compound is a selective partial agonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. Its mechanism in GERD is thought to be multifactorial, primarily involving the modulation of gastrointestinal motility. By acting on 5-HT3 receptors, this compound may enhance coordination of gastrointestinal contractions, potentially accelerating gastric emptying and improving esophageal clearance. Some preclinical evidence also points towards a possible increase in the basal pressure of the lower esophageal sphincter (LES), which could strengthen the anti-reflux barrier.
dot
References
- 1. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Treatment of reflux oesophagitis of moderate and severe grade with ranitidine or pantoprazole--comparison of 24-hour intragastric and oesophageal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does ranitidine provide protection against acid gastroesophageal reflux? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esophageal acid contact time and heartburn in acute treatment with ranitidine and metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pumosetrag and Metoclopramide on Lower Esophageal Sphincter Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of pumosetrag and metoclopramide on lower esophageal sphincter (LES) function. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms and clinical implications of these two agents.
Introduction
The lower esophageal sphincter (LES) is a critical component of the anti-reflux barrier. Its dysfunction, characterized by low basal pressure and frequent transient lower esophageal sphincter relaxations (TLESRs), is a primary contributor to gastroesophageal reflux disease (GERD). Pharmacological interventions targeting the LES aim to enhance its barrier function. This guide evaluates two such agents, this compound and metoclopramide, detailing their mechanisms of action and effects on LES pressure and other relevant physiological parameters.
Mechanism of Action
The two drugs exert their effects on the LES through distinct signaling pathways.
This compound is a partial agonist of the serotonin 5-HT3 receptor.[1] In the gastrointestinal tract, 5-HT3 receptors are involved in regulating motility.[2] While 5-HT3 receptor antagonists have been shown to increase LES tone, the precise mechanism of a partial agonist like this compound on LES function is less clear and appears to differ.[2]
Metoclopramide possesses a dual mechanism of action. It acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist.[3][4] The antagonism of inhibitory dopamine D2 receptors and agonism of excitatory 5-HT4 receptors both lead to an increase in acetylcholine release, which in turn enhances the tone of the LES.
Signaling Pathways
Quantitative Data on Lower Esophageal Sphincter Pressure
The following table summarizes the quantitative data from clinical studies on the effects of this compound and metoclopramide on LES pressure.
| Drug | Dosage | Study Population | Baseline LES Pressure (mmHg) | Post-treatment LES Pressure (mmHg) | Change in LES Pressure | Reference |
| This compound | 0.2, 0.5, or 0.8 mg | GERD Patients | Not explicitly stated | Not explicitly stated | No significant change | Choung R. S., et al., 2014 |
| Metoclopramide | 10 mg (oral) | GERD Patients | Not explicitly stated | Significantly increased | Data not quantified | McCallum RW, et al., 1983 |
| Metoclopramide | 10 mg (IV) | Healthy Volunteers | 13.7 ± 9.2 | 26.7 ± 8.8 | Significant increase (p < 0.05) | Mikami et al., 2016 |
| Metoclopramide | Dose-related | Normal Subjects & Reflux Patients | Not explicitly stated | Dose-related increase | Higher doses suggested for efficacy | Cohen S, et al., 1976 |
Effects on Transient Lower Esophageal Sphincter Relaxations (TLESRs)
Transient lower esophageal sphincter relaxations (TLESRs) are a major mechanism of gastroesophageal reflux. They are spontaneous, swallow-independent relaxations of the LES.
This compound: The pivotal study on this compound in GERD patients did not report on its effect on the frequency of TLESRs, although it did note a significant reduction in the number of acid reflux episodes at doses of 0.2 mg, 0.5 mg, and 0.8 mg compared to placebo.
Metoclopramide: There is a notable lack of recent, detailed clinical data specifically investigating the effect of metoclopramide on the frequency of TLESRs in either healthy volunteers or GERD patients. While some literature suggests that 5-HT3 receptor antagonists may reduce TLESRs, this has not been substantiated for metoclopramide, which is a 5-HT4 agonist.
Experimental Protocols
A detailed understanding of the methodologies used in the cited studies is crucial for the interpretation of the findings.
Study of this compound in GERD Patients (Choung R. S., et al., 2014)
-
Study Design: A randomized, double-blind, placebo-controlled pharmacodynamic study.
-
Participants: 223 patients with GERD who experienced heartburn and/or regurgitation after a refluxogenic meal.
-
Intervention: Patients were randomized to receive one of three dose levels of this compound (0.2, 0.5, or 0.8 mg) or a placebo for 7 days.
-
Measurements: Before and after the 7-day treatment period, patients underwent esophageal manometry, multichannel intraluminal impedance, and pH monitoring after a standard refluxogenic meal.
Study of Intravenous Metoclopramide in Healthy Volunteers (Mikami et al., 2016)
-
Study Design: An interventional study.
-
Participants: Nine healthy male volunteers without abdominal symptoms.
-
Intervention: After baseline measurements, 10 mg of metoclopramide was administered intravenously.
-
Measurements: Peristaltic esophageal contractions and LES pressure were assessed using high-resolution esophageal manometry. Measurements were repeated 15 minutes after the administration of the drug.
Experimental Workflow for LES Function Assessment
Summary and Conclusion
This compound and metoclopramide exhibit distinct pharmacological profiles in their effects on the lower esophageal sphincter.
-
Metoclopramide consistently demonstrates an ability to increase LES pressure through its dual action as a dopamine D2 antagonist and a 5-HT4 agonist. This effect is dose-dependent and has been observed in both healthy individuals and patients with GERD.
-
This compound , a partial 5-HT3 agonist, did not produce a significant change in LES pressure in a large study of GERD patients. However, it was effective in reducing the number of acid reflux episodes, suggesting an alternative mechanism for its therapeutic benefit in GERD, which may not be directly related to altering basal LES tone.
A significant gap in the current literature is the lack of direct comparative studies between this compound and metoclopramide. Furthermore, there is a scarcity of data on the effects of both drugs on transient lower esophageal sphincter relaxations (TLESRs), a key pathophysiological mechanism in GERD. Future research should focus on head-to-head clinical trials and dedicated investigations into the impact of these agents on TLESR frequency and characteristics to provide a more complete understanding of their therapeutic potential in managing LES dysfunction and GERD.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of serotonin receptors in human lower esophageal sphincter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metoclopramide in gastroesophageal reflux disease: rationale for its use and results of a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Metoclopramide on Esophageal Motor Activity and Esophagogastric Junction Compliance in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pumosetrag: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Pumosetrag based on established laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the official SDS for this compound provided by the manufacturer and adhere to all applicable local, state, and federal regulations, as well as their institution's specific waste management protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | To prevent skin contact with the substance. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of the substance. |
II. This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
III. Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for handling different types of this compound waste.
A. Unused or Expired this compound:
-
Do Not Dispose Down the Drain: this compound should never be disposed of via the sanitary sewer system.
-
Containerization: Carefully place the unused or expired this compound into a designated hazardous waste container that is compatible with the chemical. The container must be securely sealed to prevent leaks.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the name "this compound," the concentration, and the date of accumulation.
-
Storage: Store the container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
B. Contaminated Laboratory Materials:
This category includes items such as gloves, disposable lab coats, bench paper, pipette tips, and other materials that have come into direct contact with this compound.
-
Segregation: Segregate contaminated solid waste from non-hazardous trash at the point of generation.
-
Containerization: Place all contaminated solid waste into a designated, leak-proof hazardous waste container or a properly labeled biohazard bag if appropriate for the type of waste.
-
Storage and Disposal: Manage the container as described in steps 4 and 5 of the "Unused or Expired this compound" protocol.
C. Empty this compound Containers:
An "empty" container that held a hazardous chemical may still contain residues and must be handled appropriately.
-
Triple Rinsing: To render a container non-hazardous, it should be triple-rinsed with a suitable solvent that can dissolve this compound.
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and managed as hazardous waste. Collect the rinsate in a properly labeled hazardous waste container.
-
Disposal of Rinsed Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste (e.g., regular laboratory glass or plastic recycling), in accordance with institutional policies. Deface the original label on the container before disposal.
D. Spill Cleanup:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Wear appropriate PPE.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., sand, vermiculite). For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the absorbed material or spilled solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water. Collect the cleaning materials and any contaminated water as hazardous waste.
-
Disposal: Manage all spill cleanup waste as hazardous waste, following the procedures outlined above.
IV. Environmental Considerations
Essential Safety and Operational Guide for Handling Pumosetrag
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Pumosetrag. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational management and disposal of this research compound. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling potentially hazardous research chemicals and should be implemented with a high degree of caution.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes of this compound solutions or airborne particles. |
| Lab Coat | A fully fastened, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powdered form of this compound to prevent inhalation of airborne particles. |
Operational Plan
A clear and systematic operational plan is essential for the safe and efficient use of this compound in a research setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at 4°C in a sealed container, away from moisture.
-
The storage location should be clearly labeled as containing a hazardous research compound.
2. Handling and Preparation:
-
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and equipment for this compound. If not possible, thoroughly decontaminate all equipment after use.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
Ensure that all personnel in the vicinity are aware of the handling of a potentially hazardous compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Do not dispose of this compound down the drain.
-
All this compound waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek immediate medical attention.
2. Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
5. Spill Cleanup:
-
Evacuate the immediate area and restrict access.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
This compound Signaling Pathway
This compound is a selective partial agonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations and subsequent neuronal depolarization.
Caption: this compound activates the 5-HT3 receptor, leading to cation influx and cellular responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
